Technical Documentation Center

Fmoc-Tyr(Malonyl-Di-Otbu)-OH Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Fmoc-Tyr(Malonyl-Di-Otbu)-OH
  • CAS: 168135-77-1

Core Science & Biosynthesis

Foundational

Technical Guide: Fmoc-Tyr(Malonyl-Di-Otbu)-OH in Peptidomimetic Synthesis

Part 1: Strategic Abstract & Core Utility Fmoc-Tyr(Malonyl-Di-Otbu)-OH (CAS: 168135-77-1) is a specialized amino acid building block used primarily in Solid Phase Peptide Synthesis (SPPS) to generate non-hydrolyzable pho...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Abstract & Core Utility

Fmoc-Tyr(Malonyl-Di-Otbu)-OH (CAS: 168135-77-1) is a specialized amino acid building block used primarily in Solid Phase Peptide Synthesis (SPPS) to generate non-hydrolyzable phosphotyrosine (pTyr) mimics.

In the context of drug development and signal transduction research, native phosphotyrosine residues are labile; they are rapidly hydrolyzed by Protein Tyrosine Phosphatases (PTPs) in vivo and in vitro. This instability hampers the study of phosphorylation-dependent signaling and the development of PTP inhibitors.

This reagent introduces a malonyl ether moiety onto the tyrosine phenolic oxygen. Upon deprotection, the resulting O-malonyl-L-tyrosine presents two carboxylic acid groups. These carboxylates mimic the dianionic charge state and tetrahedral geometry of the phosphate group (


) but are completely resistant to phosphatase hydrolysis. This makes the compound critical for developing high-affinity, metabolically stable inhibitors for targets like PTP1B  (diabetes/obesity target) and SH2 domains  (cancer signaling).

Part 2: Chemical Profile & Physicochemical Properties

The following data aggregates technical specifications for protocol validation and quality control.

Table 1: Physicochemical Specifications
PropertySpecification
Full Chemical Name N-α-Fmoc-O-[bis(tert-butoxycarbonyl)methyl]-L-tyrosine
Common Name Fmoc-Tyr(Malonyl-di-Otbu)-OH
CAS Number 168135-77-1
Molecular Formula

Molecular Weight 617.69 g/mol
Appearance White to off-white powder
Solubility Soluble in DMF, DMSO, DCM; Insoluble in water
Purity Standard

(HPLC)
Chiral Purity

D-Enantiomer
Storage Condition -15°C to -20°C (Desiccated)
Structural Causality

The "Di-Otbu" designation refers to the di-tert-butyl ester protection of the malonyl group. This protection strategy is orthogonal to the base-labile Fmoc group but sensitive to the final acid cleavage (TFA), allowing the simultaneous unmasking of the dicarboxylic acid mimic and the peptide release.

Part 3: Mechanism of Action (Mimicry)

To understand the utility of this compound, one must visualize the structural overlay between the native phosphotyrosine and the malonyl-tyrosine mimic.

Diagram 1: Phosphotyrosine vs. Malonyl-Tyrosine Mimicry

This diagram illustrates the steric and electrostatic similarities that allow the Malonyl derivative to bind SH2 domains and PTP active sites.

PTyr_Mimicry Native Native Phosphotyrosine (pTyr) (Hydrolyzable) Properties_Native Geometry: Tetrahedral Charge: Dianionic (-2) Liability: PTP Substrate Native->Properties_Native Mimic Malonyl-Tyrosine (mTyr) (Non-Hydrolyzable) Properties_Mimic Geometry: Pseudo-Tetrahedral Charge: Dicarboxylate (-2) Stability: PTP Inhibitor Mimic->Properties_Mimic Outcome Biological Result: High-Affinity Binding without Degradation Properties_Native->Outcome Unstable Signal Properties_Mimic->Outcome Stable Inhibition

Figure 1: Structural logic of O-malonyl tyrosine as a phosphatase-resistant pTyr isostere.

Part 4: Technical Workflow (SPPS Integration)

The incorporation of Fmoc-Tyr(Malonyl-Di-Otbu)-OH requires modified SPPS protocols due to the steric bulk of the side chain (the bis-tBu malonyl group). Standard coupling times may result in deletion sequences.

Coupling Protocol (Critical Steps)

Reagents:

  • Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is preferred over HBTU due to faster kinetics for sterically hindered amino acids.

  • Base: DIPEA (N,N-Diisopropylethylamine).

  • Solvent: Anhydrous DMF or NMP.

Step-by-Step Methodology:

  • Resin Preparation: Swell resin (e.g., Rink Amide or Wang) in DMF for 30 minutes.

  • Fmoc Deprotection: Treat with 20% Piperidine in DMF (

    
     min). Wash DMF (
    
    
    
    ).
  • Activation (Pre-activation is discouraged to prevent racemization):

    • Dissolve Fmoc-Tyr(Malonyl-Di-Otbu)-OH (3.0 eq relative to resin loading) in DMF.

    • Add HATU (2.9 eq).

    • Add DIPEA (6.0 eq) immediately prior to adding to the resin.

  • Coupling Reaction:

    • Add the activated solution to the resin.

    • Time: Allow to react for 2 to 4 hours (standard AA is 45 min).

    • Note: Double coupling (repeating step 3-4 with fresh reagents) is highly recommended for this specific building block.

  • Monitoring: Verify coupling via Kaiser Test (if N-term is primary amine) or Chloranil Test.

  • Capping: Acetylate unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

Cleavage and Global Deprotection

The "Di-Otbu" groups are acid-labile. They are removed simultaneously with the peptide cleavage from the resin.

Cocktail Composition (Reagent K modified):

  • TFA (Trifluoroacetic acid): 92.5%

  • TIS (Triisopropylsilane): 2.5%

  • Water (

    
    ): 2.5%
    
  • DODT (2,2'-(Ethylenedioxy)diethanethiol): 2.5% (Only if Cys/Met are present; otherwise increase Water/TIS).

Procedure:

  • Incubate resin in cleavage cocktail for 3 to 4 hours . The t-butyl esters on the malonyl group require sufficient time for complete removal compared to standard side chains.

  • Precipitate peptide in cold diethyl ether.

  • Centrifuge and wash pellet

    
     with ether.
    
  • Lyophilize from water/acetonitrile.

Diagram 2: SPPS & Deprotection Workflow

This diagram details the specific synthesis cycle, highlighting the critical deprotection event.

SPPS_Workflow cluster_deprotection Chemical Transformation Start Fmoc-Tyr(Malonyl-Di-Otbu)-OH (Powder) Coupling Coupling Step (HATU/DIPEA, 2x Coupling) Start->Coupling Activation Peptide_Resin Protected Peptide-Resin (Sidechain: Malonyl-di-Otbu) Coupling->Peptide_Resin SPPS Cycle Cleavage Acid Cleavage (95% TFA Cocktail) Peptide_Resin->Cleavage Global Deprotection Final Final Peptide (Sidechain: Free Malonyl Dicarboxylic Acid) Cleavage->Final Ether Precipitation

Figure 2: Synthetic pathway from protected building block to active pharmaceutical ingredient (API).

Part 5: Applications & Biological Significance

PTP1B Inhibition (Diabetes Research)

Protein Tyrosine Phosphatase 1B (PTP1B) is a negative regulator of insulin signaling. Inhibitors of PTP1B are sought as therapeutics for Type 2 diabetes.

  • Data Insight: Peptides containing the O-malonyl-L-tyrosine residue have demonstrated up to 20-fold higher potency against PTP1B compared to their native phosphotyrosine counterparts [2].[1]

  • Mechanism: The dicarboxylate headgroup binds deeply into the catalytic pocket of PTP1B, displacing the catalytic water molecule and preventing substrate turnover.

SH2 Domain Probes

Src Homology 2 (SH2) domains recognize pTyr residues to propagate signal transduction.

  • Utility: Malonyl-Tyr peptides act as high-affinity "super-binders" that can block SH2-mediated protein-protein interactions, serving as chemical probes to dissect signaling pathways (e.g., Grb2, Src, PI3K) [3].

Part 6: Storage & Handling (Safety Data)

  • Hygroscopicity: The Fmoc-protected derivative is hygroscopic. Moisture uptake can lead to hydrolysis of the Fmoc group or the t-butyl esters over time.

    • Protocol: Allow the bottle to warm to room temperature in a desiccator before opening to prevent condensation.

  • Stability: Stable for >1 year at -20°C if kept dry.

  • Solubility Issues: If the compound does not dissolve fully in DMF, mild sonication is permissible. Avoid heating above 40°C to prevent Fmoc cleavage.

References

  • Ye, B., et al. (1995). L-O-(2-Malonyl)tyrosine: A New Phosphotyrosyl Mimic for the Design of PTP 1B Inhibitors. Journal of Medicinal Chemistry.
  • Burke, T. R., et al. (2006). Phosphotyrosyl Mimetics in the Design of Peptide-Based Signal Transduction Inhibitors. Accounts of Chemical Research. Retrieved from [Link]

Sources

Exploratory

Technical Guide: Fmoc-Tyr(Malonyl-Di-Otbu)-OH for Phosphotyrosine Mimicry

The following technical guide details the application, mechanism, and experimental protocols for Fmoc-Tyr(Malonyl-Di-Otbu)-OH , a critical building block in the design of phosphatase-resistant peptidomimetics. Executive...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the application, mechanism, and experimental protocols for Fmoc-Tyr(Malonyl-Di-Otbu)-OH , a critical building block in the design of phosphatase-resistant peptidomimetics.

Executive Summary

Fmoc-Tyr(Malonyl-Di-Otbu)-OH (CAS: 168135-77-1) is a specialized amino acid derivative used in Solid Phase Peptide Synthesis (SPPS) to incorporate a non-hydrolyzable phosphotyrosine (pTyr) mimic into bioactive peptides.[1][2][3][4][5][6][7]

Unlike native phosphotyrosine, which is rapidly dephosphorylated by Protein Tyrosine Phosphatases (PTPs) in vivo, the


-malonyltyrosine (OMT)  residue generated from this building block is chemically stable while retaining the dianionic charge profile required for high-affinity binding to SH2 domains  and PTP active sites . This reagent is the "gold standard" for developing metabolically stable inhibitors of PTP1B , a major therapeutic target for diabetes and obesity.
Compound Attribute Technical Specification
Full Chemical Name

-

-Fmoc-

-(2,2-di-tert-butyl-malonyl)-L-tyrosine
CAS Number 168135-77-1
Molecular Formula

Molecular Weight 617.7 g/mol
Primary Application Synthesis of non-hydrolyzable pTyr mimics (OMT)
Target Interaction PTP1B inhibition, SH2 domain binding
Deprotection Acidolytic (TFA), yields dicarboxylic acid

Chemical Architecture & Mechanism of Action

Structural Logic: The Malonate vs. Phosphate

The core value of Fmoc-Tyr(Malonyl-Di-Otbu)-OH lies in its ability to generate an


-malonyl ether  linkage. Upon acidolytic deprotection (removal of the tert-butyl groups), the resulting residue presents two carboxylic acid groups.
  • Native pTyr: Contains a phosphate group (

    
    ) which is a substrate for phosphatases.
    
  • OMT Mimic: Contains a malonyl ether group (

    
    ).
    
    • Charge Mimicry: At physiological pH, the two carboxylates are ionized, mimicking the dianionic state of the phosphate group.

    • Stability: The ether linkage (

      
      ) and the carbon backbone of the malonate are completely resistant to phosphatase hydrolysis.
      
Visualization of Mimicry

The following diagram illustrates the structural transformation from the protected building block to the active pharmacophore.

G cluster_0 Reagent (Protected) cluster_1 SPPS & Cleavage cluster_2 Active Pharmacophore (In Vivo) Node1 Fmoc-Tyr(Malonyl-Di-Otbu)-OH (Hydrophobic, Uncharged) Node2 TFA Treatment (Removal of Otbu & Fmoc) Node1->Node2 Coupling & Cleavage Node3 O-Malonyl-Tyrosine (OMT) (Dianionic -O-CH(COO-)2) Node2->Node3 Folding/pH Adjustment Node4 PTP1B Active Site (High Affinity Binding) Node3->Node4 Competitive Inhibition (Non-Hydrolyzable)

Caption: Transformation of the protected Fmoc-Tyr(Malonyl-Di-Otbu)-OH monomer into the active dianionic OMT residue capable of inhibiting PTP1B.

Applications in Drug Discovery[7][8]

PTP1B Inhibition

Protein Tyrosine Phosphatase 1B (PTP1B) is a negative regulator of insulin signaling.[8][9] Inhibiting PTP1B prolongs the phosphorylation of the insulin receptor, improving insulin sensitivity.

  • Potency: Peptides containing the OMT residue (derived from this reagent) have demonstrated up to 20-fold higher potency against PTP1B compared to their native phosphotyrosine counterparts [1].[10]

  • Selectivity: The specific geometry of the malonyl group allows it to penetrate the deep catalytic cleft of PTP1B, interacting with the critical Arginine residues (e.g., Arg221) that normally stabilize the phosphate.

SH2 Domain Binding

Src Homology 2 (SH2) domains recognize pTyr residues to mediate protein-protein interactions.

  • Usage: Fmoc-Tyr(Malonyl-Di-Otbu)-OH is used to synthesize "stapled" or cyclic peptides that bind SH2 domains with high affinity, blocking downstream signaling pathways (e.g., in cancer research).

  • Advantage: These probes can be used in cell lysates or in vivo studies where native pTyr peptides would be degraded within minutes.

Experimental Protocols (SPPS)

This section details the specific handling of Fmoc-Tyr(Malonyl-Di-Otbu)-OH.[4] Due to the steric bulk of the malonyl-di-tBu group, standard coupling protocols must be optimized.

Coupling Protocol

Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is recommended over DIC/HOBt due to faster kinetics with bulky amino acids.

Step-by-Step Workflow:

  • Resin Preparation: Swell Rink Amide MBHA resin (loading 0.5–0.7 mmol/g) in DMF for 30 mins.

  • Fmoc Deprotection: Treat with 20% Piperidine in DMF (

    
     min). Wash with DMF (
    
    
    
    ).
  • Activation:

    • Dissolve Fmoc-Tyr(Malonyl-Di-Otbu)-OH (3.0 eq) in minimal DMF.

    • Add HATU (2.9 eq) and DIEA (6.0 eq).

    • Critical: Pre-activate for only 30-60 seconds to minimize racemization.

  • Coupling: Add activated solution to resin. Shake at room temperature for 2 hours (double the standard time).

    • QC Check: Perform a Kaiser test. If slightly blue, perform a second coupling (re-couple) using fresh reagents for 1 hour.

  • Capping: Cap unreacted amines with Acetic Anhydride/Pyridine/DMF (1:1:8) to prevent deletion sequences.

Cleavage & Deprotection

The tert-butyl (Otbu) protecting groups on the malonyl moiety are acid-labile and are removed simultaneously with the peptide cleavage.

Cleavage Cocktail (Reagent K equivalent):

  • TFA (Trifluoroacetic acid): 92.5%

  • TIS (Triisopropylsilane): 2.5% (Scavenger for t-butyl cations)

  • Water: 2.5%

  • DODT (3,6-Dioxa-1,8-octanedithiol): 2.5% (Essential if Met/Cys are present; otherwise use water).

Procedure:

  • Add cold cocktail to the resin-bound peptide.

  • Shake for 3 to 4 hours at room temperature. Note: The two Otbu groups on the malonyl moiety may require slightly longer than standard side chains (e.g., Boc) to fully deprotect.

  • Precipitate peptide in cold diethyl ether.

  • Centrifuge and wash pellet

    
     with ether.
    
QC & Troubleshooting Table
Issue Probable Cause Solution
Incomplete Coupling Steric hindrance of Di-Otbu group.Use HATU/HOAt; increase coupling time to 3h; use double coupling.
Mass +56 or +112 Da Incomplete removal of t-butyl groups.Extend TFA cleavage time to 4h; ensure scavengers (TIS) are fresh.
Low Solubility Hydrophobicity of protected monomer.Dissolve in NMP/DMF mixture; warm slightly (35°C) before activation.
Racemization Over-activation with base (DIEA).Use Collidine instead of DIEA; keep pre-activation time < 1 min.

Synthesis Workflow Diagram

SPPS_Workflow Start Resin-Bound Peptide (Free Amine) Activate Activate Fmoc-Tyr(Malonyl-Di-Otbu)-OH (HATU / DIEA / DMF) Start->Activate Coupling Coupling Reaction (2-3 Hours, RT) Activate->Coupling Check Kaiser Test Coupling->Check Recouple Re-Couple (Optional) Check->Recouple Positive (Blue) Deprotect Fmoc Removal (20% Piperidine) Check->Deprotect Negative (Colorless) Recouple->Check Cleavage Final Cleavage & Global Deprotection (TFA/TIS/H2O) Deprotect->Cleavage Next Cycles... Final Peptide-O-Malonyl-Tyr-OH (Active PTP Inhibitor) Cleavage->Final

Caption: Optimized SPPS workflow for incorporating the sterically demanding Malonyl-Tyr residue.

References

  • Burke, T. R., et al. (1996). L-O-(2-Malonyl)tyrosine: A New Phosphotyrosyl Mimetic for the Preparation of Src Homology 2 Domain Inhibitory Peptides.[11][12] Journal of Medicinal Chemistry, 39(5), 1021–1027.

  • Ye, B., et al. (1995). L-O-(2-Malonyl)tyrosine (OMT) as a hydrolytically stable phosphotyrosine mimic. Tetrahedron Letters, 36(27), 4733-4736.

  • Bachem Product Data. Fmoc-Tyr(malonyl-di-OtBu)-OH (Product No. 4027964). Application Note: PTP1B Inhibition.[11][9][10][13][14][15]

  • Santa Cruz Biotechnology. PTP1B Inhibitors and Signaling Pathways.

Sources

Foundational

The Malonyl Advantage: Precision Tools for PTP Interrogation

Topic: Fmoc-Tyr(Malonyl-Di-Otbu)-OH for Studying Protein Tyrosine Phosphatases (PTPs) Content Type: Technical Whitepaper Author Persona: Senior Application Scientist Executive Summary Protein Tyrosine Phosphatases (PTPs)...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Fmoc-Tyr(Malonyl-Di-Otbu)-OH for Studying Protein Tyrosine Phosphatases (PTPs) Content Type: Technical Whitepaper Author Persona: Senior Application Scientist

Executive Summary

Protein Tyrosine Phosphatases (PTPs) have historically been termed "undruggable" due to the highly charged, conserved nature of their active sites.[1] The fundamental challenge in studying PTPs—whether for inhibitor discovery or mechanistic probing—lies in the substrate itself.[1] Phosphotyrosine (pTyr) is rapidly hydrolyzed by the very enzymes we seek to study, rendering it useless for sustained inhibition or structural capture.[1]

This guide details the technical application of Fmoc-Tyr(Malonyl-Di-Otbu)-OH , a specialized building block used to synthesize L-O-malonyltyrosine (L-OMT) peptides.[1] Unlike hydrolytically unstable pTyr or the less potent phosphonomethyl phenylalanine (Pmp), L-OMT presents a dicarboxylate "warhead" that mimics the dianionic phosphate state required for PTP recognition while remaining completely resistant to phosphatase hydrolysis.[1]

The Chemical Logic: Why Malonyl?

To understand the utility of Fmoc-Tyr(Malonyl-Di-Otbu)-OH, one must first deconstruct the PTP active site.[1] PTPs (e.g., PTP1B, SHP2) possess a signature P-loop motif containing a critical Arginine residue (Arg221 in PTP1B).[1] This residue forms a bidentate salt bridge with the phosphate group of the substrate.[1]

The Mimicry Mechanism
  • Native Substrate (pTyr): Presents a phosphate group (

    
    ) that is hydrolyzed by the catalytic Cysteine (Cys215).[1]
    
  • The Malonyl Solution: The malonyl group introduced by this building block contains two carboxylic acid moieties.[1] At physiological pH, these ionize to form a dicarboxylate.[1]

  • Structural Fidelity: The spatial arrangement of the two carboxylates mimics the oxygen atoms of the phosphate dianion, allowing high-affinity binding to the P-loop Arginine without a scissile P-O bond.[1]

Compound Profile
FeatureSpecification
Compound Name Fmoc-Tyr(Malonyl-Di-Otbu)-OH
CAS Number 168135-77-1
Role SPPS Building Block for Non-Hydrolyzable pTyr Mimetics
Protecting Group Fmoc (Base-labile, N-terminus); OtBu (Acid-labile, Malonyl esters)
Final State Yields L-O-malonyltyrosine (L-OMT) upon TFA cleavage

Synthesis Strategy: Solid Phase Peptide Synthesis (SPPS)[1][3]

The incorporation of Fmoc-Tyr(Malonyl-Di-Otbu)-OH requires specific attention to steric hindrance and acid sensitivity.[1]

The "Global Deprotection" Workflow

The beauty of the -Di-Otbu protection strategy is its compatibility with standard Fmoc SPPS.[1] The tert-butyl esters on the malonyl group are orthogonal to the Fmoc group but are removed simultaneously with the resin cleavage, streamlining the workflow.[1]

SPPS_Workflow Start Resin Loading (Rink Amide/Wang) Deprotect Fmoc Deprotection (20% Piperidine) Start->Deprotect Couple Coupling Step Fmoc-Tyr(Malonyl-Di-Otbu)-OH + HATU/DIEA Deprotect->Couple Cycle 1 Elongate Chain Elongation (Standard AA Coupling) Couple->Elongate Cycle 2...n Cleave Global Cleavage (95% TFA) Elongate->Cleave Final Step Final L-OMT Peptide (Free Dicarboxylate) Cleave->Final tBu Removal

Figure 1: SPPS workflow for integrating the malonyl-tyrosine mimetic. Note the simultaneous cleavage and side-chain deprotection.[1]

Step-by-Step Protocol
A. Coupling (The Critical Step)

The malonyl-di-Otbu moiety adds significant bulk to the tyrosine phenol.[1] Standard coupling times should be extended to ensure complete conversion.

  • Activation: Dissolve Fmoc-Tyr(Malonyl-Di-Otbu)-OH (3.0 eq) and HATU (2.9 eq) in DMF.

  • Base Addition: Add DIEA (6.0 eq) immediately prior to adding to the resin.[1]

  • Reaction: Shake at room temperature for 2 hours (vs. standard 45 mins).

  • Monitoring: Perform a Kaiser test. If slightly positive, perform a second coupling (double couple) with fresh reagents for 1 hour.

B. Global Cleavage & Deprotection

The tert-butyl (tBu) esters must be fully hydrolyzed to reveal the active malonyl dicarboxylic acid.[1]

  • Cocktail Preparation: Prepare a solution of TFA/TIS/H2O (95:2.5:2.5) .

    • Note: Avoid thiol scavengers (EDT) unless Cysteine or Methionine are present in the sequence, as they are unnecessary for tBu removal and can complicate purification.[1]

  • Incubation: Treat the resin for 3 to 4 hours .

    • Caution: Shorter cleavage times (e.g., 1-2 hours) often result in incomplete removal of the tBu groups, leading to a mass shift of +56 or +112 Da in MS analysis.[1]

  • Precipitation: Precipitate the filtrate in cold diethyl ether, centrifuge, and lyophilize.

Biochemical Application: PTP Inhibition & Binding[4][5][6]

Once synthesized, the L-OMT peptide acts as a potent competitive inhibitor.[1]

Comparative Potency Data

The L-OMT mimetic often outperforms the standard phosphonate (Pmp) mimetic due to better charge distribution and steric fit within the PTP active site.[1]

Table 1: Comparative Inhibition of PTP1B (Representative Data)

Inhibitor TypeMimetic GroupIC50 (µM)Hydrolytic StabilityMechanism
Native Substrate Phosphotyrosine (pTyr)N/A (Substrate)Low (Rapid Hydrolysis)Transient Binding
First Gen Mimetic Pmp (Phosphonomethyl)~200HighCharge Mimicry (Mono/Dianion mix)
Advanced Mimetic L-OMT (Malonyl) ~10 High Dicarboxylate Dianion Mimicry

Data Source: Derived from Ye et al. (1995) comparing hexamer peptides Ac-D-A-D-E-X-L-amide.[1]

Mechanism of Action

The diagram below illustrates the "Dianion Trap." The PTP active site is evolved to stabilize the transition state of the phosphate.[1] The Malonyl group occupies this space, engaging the P-loop Arginine, but lacks the leaving group required for catalysis.[1]

PTP_Binding PTP PTP Active Site (Cys215, Arg221) Interaction Bidentate Salt Bridge (No Hydrolysis) PTP->Interaction P-Loop Recruitment LOMT L-OMT Peptide (Malonyl Dicarboxylate) LOMT->Interaction Dianion Presentation Outcome Competitive Inhibition (Stable Complex) Interaction->Outcome Blockade

Figure 2: Mechanistic basis of L-OMT inhibition. The dicarboxylate mimics the phosphate dianion, trapping the enzyme.

Troubleshooting & Quality Control

Mass Spectrometry Verification

When validating your synthesized peptide, look for the following mass shifts which indicate incomplete deprotection of the Fmoc-Tyr(Malonyl-Di-Otbu)-OH building block:

  • Target Mass (M): Calculated mass of peptide with free malonyl group.

  • M + 56 Da: One tBu group remaining. Action: Re-treat with TFA cocktail for 2 hours.

  • M + 112 Da: Both tBu groups remaining.[1] Action: Check TFA quality (water content) and extend cleavage time.

Solubility

L-OMT peptides are highly acidic.[1] If the peptide is difficult to dissolve for HPLC purification:

  • Use 0.1% Ammonium Hydroxide or Ammonium Bicarbonate buffer instead of the standard acidic (TFA) mobile phase for the initial dissolution.[1]

  • Once dissolved, inject onto the column using a standard TFA/Acetonitrile gradient.[1] The high acidity of the malonyl group usually ensures good retention on C18 columns.[1]

References

  • L-O-(2-Malonyl)tyrosine (L-OMT): A New Phosphotyrosyl Mimetic for the Preparation of Src Homology 2 Domain Inhibitory Peptides Source: Journal of Medicinal Chemistry (Ye et al., 1995) URL:[1][Link][1]

  • Protein-tyrosine phosphatase inhibition by a peptide containing the phosphotyrosyl mimetic, L-O-malonyltyrosine Source: Biochemistry (Roller et al., 1995) URL:[1][Link][1]

  • 4'-O-[2-(2-fluoromalonyl)]-L-tyrosine: a phosphotyrosyl mimic for the preparation of signal transduction inhibitory peptides Source: Journal of Medicinal Chemistry (Burke et al., 1996) URL:[1][Link]

Sources

Exploratory

A Senior Application Scientist's Guide to Fmoc-Tyr(Malonyl-Di-Otbu)-OH: A Stable Phosphotyrosine Mimetic for PTP Inhibitor Development

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: Beyond Phosphorylation—The Strategic Advantage of a Non-Hydrolyzable Mimic In the landscape of signal transduction research and thera...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond Phosphorylation—The Strategic Advantage of a Non-Hydrolyzable Mimic

In the landscape of signal transduction research and therapeutic development, the reversible phosphorylation of tyrosine residues, governed by protein tyrosine kinases and protein tyrosine phosphatases (PTPs), represents a critical control mechanism. The study of these pathways often necessitates the synthesis of peptides containing phosphotyrosine (pTyr). However, the inherent lability of the phosphate group to enzymatic cleavage by phosphatases and its chemical instability can significantly complicate research and drug development efforts.

Fmoc-Tyr(Malonyl-Di-Otbu)-OH emerges as a sophisticated and powerful tool to circumvent these challenges. It serves as a protected building block for incorporating a stable, non-hydrolyzable phosphotyrosine mimic, L-O-(2-malonyl)tyrosine (OMT), into peptide sequences using standard Fmoc-based solid-phase peptide synthesis (SPPS).[1] The malonyl group, once deprotected, effectively mimics the geometry and charge of a phosphate group, enabling potent interactions with the active sites of enzymes like Protein-Tyrosine Phosphatase 1B (PTP1B), a key therapeutic target in diabetes and obesity.[2][3][4]

This technical guide provides an in-depth exploration of Fmoc-Tyr(Malonyl-Di-Otbu)-OH, offering field-proven insights into its mechanism, commercial availability, and application in the synthesis of high-potency PTP inhibitors.

The Scientific Rationale: Causality Behind the Mimicry

The efficacy of L-O-malonyltyrosine as a pTyr isostere is rooted in its stereoelectronic properties. The dicarboxylate structure of the deprotected malonyl group presents a dianionic moiety with a geometry that effectively occupies the phosphate-binding pocket of PTPs. This mimicry allows peptides incorporating OMT to function as potent competitive inhibitors.

A seminal advantage of this mimic is its enhanced biological efficacy. Studies have demonstrated that peptides incorporating OMT or its fluorinated derivatives can be significantly more potent than their phosphorylated counterparts. For instance, a peptide containing OMT was found to inhibit PTP1B with greater potency than the equivalent phosphotyrosine-containing peptide.[2] Further derivatization, such as the introduction of fluorine to create fluoro-O-malonyltyrosine (FOMT), has led to inhibitors of PTP1B with Ki values in the nanomolar range, representing some of the most potent inhibitors reported.[1][5] This increased affinity is attributed to favorable interactions within the enzyme's catalytic site.[1]

The use of the di-tert-butyl (Di-Otbu) ester as a protecting group for the malonyl carboxylates is a deliberate and critical choice. The tert-butyl groups are robust and stable throughout the entire Fmoc-SPPS workflow, withstanding the basic conditions (typically 20% piperidine in DMF) used for the iterative removal of the Nα-Fmoc group.[6] Crucially, they are cleaved under the same acidic conditions—strong trifluoroacetic acid (TFA)—used for the final cleavage of the peptide from the resin and the removal of other standard acid-labile side-chain protecting groups (e.g., Boc on Lys, tBu on Ser/Thr/Asp/Glu).[7][8] This ensures a clean, one-step final deprotection, making the entire process efficient and orthogonal.

Commercial Supplier Overview

Fmoc-Tyr(Malonyl-Di-Otbu)-OH is a specialized reagent available from a select number of fine chemical and peptide synthesis suppliers. When sourcing this building block, researchers should prioritize suppliers who provide comprehensive analytical data, including high-purity specifications confirmed by HPLC.

Supplier Product Name CAS Number Molecular Weight Stated Purity Available Quantities
Bachem Fmoc-Tyr(malonyl-di-OtBu)-OH168135-77-1617.7 g/mol Specification on request100 mg, 250 mg, 1 g
Chem-Impex Fmoc-O-di-tert-butyl-malonyl-L-tyrosine168135-77-1617.7 g/mol ≥ 95% (TLC)Custom Synthesis
ChemicalBook FMOC-TYR(MALONYL-DI-OTBU)-OH168135-77-1617.7 g/mol Varies by ListerMultiple Suppliers Listed
Chutai Bio-tech Fmoc-Tyr(Malonyl-di-Otbu)-OH168135-77-1617.69 g/mol >98%1g, 5g, Custom

Note: Purity and availability are subject to change and vary by batch. Researchers should always request a lot-specific Certificate of Analysis (CoA) for critical applications.

Experimental Protocols & Methodologies

The incorporation of Fmoc-Tyr(Malonyl-Di-Otbu)-OH into a peptide sequence follows standard, well-established Fmoc-SPPS protocols. The key distinction lies in the understanding that the side-chain deprotection occurs during the final cleavage step.

Workflow for Peptide Synthesis & Deprotection

SPPS_Workflow cluster_synthesis Iterative SPPS Cycle Fmoc_Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Wash1 Wash (DMF) Fmoc_Deprotection->Wash1 Coupling 2. Coupling (Fmoc-AA-OH, Activator, Base in DMF) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Wash2->Fmoc_Deprotection Next Cycle Repeat Repeat for Each Amino Acid Final_Wash Final Wash (DMF, DCM) & Dry Wash2->Final_Wash Resin Start: Fmoc-Rink Amide Resin Resin->Fmoc_Deprotection Cleavage Final Cleavage & Side-Chain Deprotection (TFA Cocktail) Final_Wash->Cleavage Precipitation Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Final_Peptide Final Peptide with O-malonyltyrosine Purification->Final_Peptide Deprotection_Scheme cluster_SPPS SPPS Cycles Full_Protected Fully Protected Peptide on Resin Fmoc-AA...-Tyr(Malonyl-Di-Otbu)-...-Resin Piperidine 20% Piperidine in DMF (Base) Full_Protected->Piperidine Selective Removal TFA TFA Cleavage Cocktail (Strong Acid) Full_Protected->TFA Global Deprotection Fmoc_Protect Nα-Fmoc Group Side_Chain_Protect Side-Chain tBu/Boc/Trt Groups + Malonyl-Di-Otbu Piperidine->Fmoc_Protect Free_Amine Free N-Terminus for Elongation Piperidine->Free_Amine TFA->Side_Chain_Protect Final_Peptide Crude Deprotected Peptide ...-Tyr(Malonyl)-... TFA->Final_Peptide

Caption: Orthogonal protection and deprotection strategy in SPPS.

Conclusion: A Validated Tool for Advanced Drug Discovery

Fmoc-Tyr(Malonyl-Di-Otbu)-OH is a testament to the ingenuity of modern peptide chemistry, providing a robust and reliable method for introducing a stable phosphotyrosine mimic into complex peptide sequences. Its compatibility with standard Fmoc-SPPS protocols, combined with a straightforward, single-step final deprotection, makes it an invaluable tool for researchers. By leveraging this building block, scientists can synthesize potent, phosphatase-resistant peptide inhibitors, paving the way for new discoveries in signal transduction and the development of next-generation therapeutics targeting PTPs. The self-validating nature of the Fmoc/tBu orthogonal strategy ensures that, with careful execution of standard protocols, high-quality target peptides can be achieved with confidence.

References

  • Roller, P. P., Wu, L., Zhang, Z. Y., & Burke, T. R., Jr. (1998). Potent inhibition of protein-tyrosine phosphatase-1B using the phosphotyrosyl mimetic fluoro-O-malonyl tyrosine (FOMT). Bioorganic & Medicinal Chemistry Letters, 8(16), 2149–2150. [Link]

  • Marseigne, I., & Roques, B. P. (1988). Synthesis of new amino acids mimicking sulfated and phosphorylated tyrosine residues. The Journal of Organic Chemistry, 53(15), 3621–3624. [Link]

  • Burke, T. R., Jr., Yao, Z. J., Wu, L., & Zhang, Z. Y. (1996). 4'-O-[2-(2-fluoromalonyl)]-L-tyrosine: a phosphotyrosyl mimic for the preparation of signal transduction inhibitory peptides. Journal of Medicinal Chemistry, 39(5), 1021–1027. [Link]

  • Urbanek, R. A., et al. (2001). Potent reversible inhibitors of the protein tyrosine phosphatase CD45. Journal of Medicinal Chemistry, 44(11), 1777-1793. [Link]

  • CEM Corporation. (n.d.). Fmoc-Tyr(tBu)-OH Product Page. CEM Corporation. Retrieved February 11, 2026, from [Link]

  • Chutai Biotechnology Co., Ltd. (n.d.). Fmoc-Tyr(Malonyl-di-Otbu)-OH. Chutai Bio-tech. Retrieved February 11, 2026, from [Link]

  • Wang, Y., et al. (2018). An economical approach for peptide synthesis via regioselective C–N bond cleavage of lactams. Nature Communications, 9(1), 4991. [Link]

  • Foley, T. L., & Burkart, M. D. (2019). Phosphotyrosine Isosteres: Past, Present and Future. Chembiochem : a European journal of chemical biology, 20(20), 2548–2560. [Link]

  • Basak, D., et al. (2022). Computational Methods in Cooperation with Experimental Approaches to Design Protein Tyrosine Phosphatase 1B Inhibitors in Type 2 Diabetes Drug Design: A Review of the Achievements of This Century. International Journal of Molecular Sciences, 23(14), 7794. [Link]

  • Foley, T. L., & Burkart, M. D. (2019). Phosphotyrosine Isosteres: Past, Present and Future. PMC. [Link]

  • Roller, P. P., et al. (1996). 4'-O-[2-(2-fluoromalonyl)]-L-tyrosine: a... Semantic Scholar. [Link]

  • Hölzel Diagnostika. (n.d.). Fmoc-Tyr(malonyl-di-OtBu)-OH. Hölzel Diagnostika. Retrieved February 11, 2026, from [Link]

  • Dick, F. (1994). Acid cleavage/deprotection in Fmoc/tBu solid-phase peptide synthesis. Methods in Molecular Biology, 35, 63–72. [Link]

  • Li, Y., et al. (2021). Synthesis and Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitory Activity Evaluation of Novel Arylaminoacetylhydrazone Derivatives Containing Carbazole Moiety. Chinese Journal of Organic Chemistry, 41(5), 1953-1962. [Link]

  • Nasiłowska, J., et al. (2022). Synthesis, In Vitro, and Computational Studies of PTP1B Phosphatase Inhibitors Based on Oxovanadium(IV) and Dioxovanadium(V) Complexes. International Journal of Molecular Sciences, 23(13), 6981. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Incorporating Fmoc-Tyr(Malonyl-Di-Otbu)-OH into SH2 Domain-Binding Peptides

This Application Note is designed for researchers utilizing Solid Phase Peptide Synthesis (SPPS) to develop high-affinity, phosphatase-resistant SH2 domain inhibitors. Executive Summary The Src Homology 2 (SH2) domain is...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers utilizing Solid Phase Peptide Synthesis (SPPS) to develop high-affinity, phosphatase-resistant SH2 domain inhibitors.

Executive Summary

The Src Homology 2 (SH2) domain is a critical module in signal transduction, recognizing phosphorylated tyrosine (pTyr) residues to mediate protein-protein interactions.[1][2][3][4] While native pTyr peptides are the gold standard for affinity, they suffer from rapid hydrolysis by protein tyrosine phosphatases (PTPs) and poor cellular permeability.[2]

This guide details the incorporation of Fmoc-Tyr(Malonyl-Di-Otbu)-OH , a precursor to


-malonyl tyrosine (OMT) . OMT is a non-hydrolyzable, dianionic pTyr mimetic. Unlike phosphonates (e.g., F2Pmp), OMT retains the oxygen spacer, preserving the steric geometry required for deep insertion into the SH2 binding pocket while providing two carboxylate groups to mimic the phosphate charge state.

Chemical Basis & Mechanism

The Building Block

The reagent Fmoc-Tyr(Malonyl-Di-Otbu)-OH (CAS: 168135-77-1) is an


-tyrosine derivative where the phenolic hydroxyl is ether-linked to a malonyl group.
  • Protection: The malonyl carboxylates are protected as tert-butyl esters (OtBu).

  • Compatibility: These protecting groups are acid-labile, allowing for simultaneous removal with standard side-chain protecting groups (Boc, Trt, Pbf) during TFA cleavage.

  • Structure:

    
    -(1,3-Di-tert-butoxy-1,3-dioxopropan-2-yl)-Fmoc-
    
    
    
    -tyrosine.[5]
Mechanism of Mimicry

The SH2 domain binds pTyr via a conserved arginine-rich pocket (typically FLVR motif). The phosphate group (


) forms a bidentate electrostatic interaction with these arginines.
  • Native pTyr: Tetrahedral geometry, -2 charge. Susceptible to PTP cleavage.[6]

  • O-Malonyl Tyr (OMT): The dicarboxylic acid moiety (

    
    ) mimics the dianionic state of the phosphate. The ether linkage is stable against esterases and phosphatases.
    
Structural Interaction Diagram

The following diagram illustrates the comparative binding logic and the synthesis workflow.

SH2_Binding_Logic cluster_0 Ligand Chemistry cluster_1 SH2 Domain Pocket node_chem node_chem node_bio node_bio node_proc node_proc pTyr Native Phosphotyrosine (Labile Phosphate) Arg_Residues Conserved Arginines (FLVR Motif) pTyr->Arg_Residues Electrostatic (Hydrolyzable) OMT O-Malonyl Tyrosine (Stable Dicarboxylate) OMT->Arg_Residues Electrostatic (Stable) Binding High Affinity Interaction Arg_Residues->Binding

Figure 1: Mechanistic comparison of native pTyr vs. O-Malonyl Tyrosine binding to the SH2 domain arginine pocket.

Experimental Protocol: Solid Phase Peptide Synthesis (SPPS)

Materials Required[6]
  • Resin: Rink Amide MBHA (for C-terminal amides) or Wang Resin (for C-terminal acids). Loading: 0.3–0.5 mmol/g recommended to reduce steric crowding.

  • Amino Acid: Fmoc-Tyr(Malonyl-Di-Otbu)-OH.[5][7]

  • Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOAt (1-Hydroxy-7-azabenzotriazole).

    • Note: The malonyl side chain is bulky. Standard HBTU/HOBt may result in incomplete coupling.

  • Base: DIPEA (

    
    -Diisopropylethylamine).
    
  • Solvent: DMF (Anhydrous).

Step-by-Step Synthesis Protocol
Step 1: Resin Swelling & Deprotection
  • Swell resin in DCM (20 min) followed by DMF (20 min).

  • Fmoc Removal: Treat with 20% Piperidine in DMF (2

    
     5 min).
    
  • Wash with DMF (

    
    ).
    
Step 2: Coupling Fmoc-Tyr(Malonyl-Di-Otbu)-OH

Due to the steric bulk of the di-OtBu malonyl group, extended coupling times and potent activators are required.

  • Activation:

    • Dissolve Fmoc-Tyr(Malonyl-Di-Otbu)-OH (3.0 eq relative to resin loading) in minimum DMF.

    • Add HATU (2.9 eq) and HOAt (3.0 eq).

    • Add DIPEA (6.0 eq) immediately prior to adding to the resin.

    • Pre-activation: Allow to react for 30–60 seconds (do not exceed 2 mins to avoid racemization).

  • Coupling Reaction:

    • Add the activated mixture to the resin.

    • Agitate at room temperature for 2 to 4 hours . (Standard AA coupling is usually 45 min).

  • Monitoring:

    • Perform a Kaiser Test (ninhydrin) or Chloranil Test (for secondary amines). If positive (blue beads), recouple using fresh reagents for another 2 hours.

Step 3: Elongation & Final Deprotection
  • Proceed with standard Fmoc synthesis for the remaining sequence.

  • Final Fmoc Removal: Remove the N-terminal Fmoc group.

  • Cleavage & Global Deprotection:

    • Prepare Cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5%

      
       .
      
    • Incubate resin with cocktail for 2.5 to 3 hours .

    • Critical: This step removes the OtBu groups from the malonyl moiety, generating the free dicarboxylic acid.

    • Precipitate peptide in cold diethyl ether, centrifuge, and dry.

Purification & QC
  • HPLC: Use a C18 column. Gradient: 5% to 65% Acetonitrile in water (with 0.1% TFA).

    • Note: The free malonyl group makes the peptide more polar than a standard Tyr peptide but less polar than a pTyr peptide at acidic pH (due to carboxylic acid protonation).

  • Mass Spectrometry Validation:

    • Calculate the expected mass shift relative to a native Tyrosine residue.

    • Native Tyr Residue MW: 163.17 Da.

    • O-Malonyl Tyr Residue MW: The side chain is

      
      .
      
      • Net Mass Addition:

        
         replaces H.
        
      • Calculation: +102.04 Da shift relative to unmodified Tyrosine.

    • Verification: Check for

      
       corresponding to the calculated mass.
      

Application Data: SH2 Domain Binding

Binding Affinity Comparison

When designing inhibitors, expect OMT-peptides to exhibit affinities in the low micromolar range. While often slightly less potent than native pTyr (due to charge delocalization differences), they are vastly superior in biological stability.

Ligand TypeBinding Affinity (

)
Phosphatase Stability (

)
Cellular Permeability
Native pTyr Peptide 0.1 – 1.0

M
< 10 min (Rapid Hydrolysis)Very Low
O-Malonyl Tyr (OMT) 1.0 – 15.0

M
> 24 hours (Stable)Low-Moderate
F2Pmp (Phosphonate) 0.5 – 5.0

M
> 24 hours (Stable)Low
Workflow Diagram

Workflow Start Start: Resin Loading Deprotect Fmoc Deprotection (20% Piperidine) Start->Deprotect Couple Coupling Fmoc-Tyr(Mal) (HATU/HOAt, 3-4h) Deprotect->Couple Check QC: Kaiser Test Couple->Check Check->Deprotect Pass (Next AA) Check->Couple Fail (Recouple) Cleave Cleavage & OtBu Removal (95% TFA) Check->Cleave Sequence Complete Purify HPLC Purification (Verify +102 Da Shift) Cleave->Purify Assay SH2 Binding Assay (FP or SPR) Purify->Assay

Figure 2: Optimized SPPS workflow for incorporating Fmoc-Tyr(Malonyl-Di-Otbu)-OH.

References

  • Ye, B., Akamatsu, M., Shoelson, S. E., et al. (1995).[6] L-O-(2-Malonyl)tyrosine: A New Phosphotyrosyl Mimetic for the Preparation of Src Homology 2 Domain Inhibitory Peptides.[6] Journal of Medicinal Chemistry, 38(21), 4270–4275.

  • Kaneko, T., et al. (2010). Superbinding of the SH2 Domain: High Affinity and Specificity. Science Signaling.

  • Bachem. Fmoc-Tyr(malonyl-di-OtBu)-OH Product Data.

  • ChemicalBook. Fmoc-Tyr(Malonyl-Di-Otbu)-OH Properties and Suppliers.

Sources

Application

Application Note: Leveraging Fmoc-Tyr(Malonyl-Di-Otbu)-OH for the Development of Intracellularly-Activated, Cell-Permeable Peptides

Introduction: Overcoming the Cellular Delivery Barrier Peptides represent a powerful class of therapeutic agents due to their high specificity and biological activity. However, their utility is often hampered by poor cel...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Overcoming the Cellular Delivery Barrier

Peptides represent a powerful class of therapeutic agents due to their high specificity and biological activity. However, their utility is often hampered by poor cell membrane permeability, limiting their access to intracellular targets. Cell-Permeable Peptides (CPPs) have emerged as a promising strategy to overcome this barrier, facilitating the delivery of various molecular cargoes into cells.[1] A key challenge in CPP design is to ensure that the therapeutic peptide is delivered in its active form and to minimize off-target effects.

This application note details the use of a specialized amino acid derivative, Fmoc-Tyr(Malonyl-Di-Otbu)-OH , as a strategic tool for creating "pro-peptides." This building block enables a prodrug-like strategy, where a key tyrosine residue is temporarily masked to potentially enhance stability or uptake. The masking group is designed to be cleaved by ubiquitous intracellular enzymes, releasing the native, active peptide at the site of action. This approach is particularly valuable for developing inhibitors of intracellular enzymes like protein tyrosine phosphatases (PTPs).[2]

Technology Overview: The Chemistry of Controlled Activation

Fmoc-Tyr(Malonyl-Di-Otbu)-OH is a derivative of tyrosine designed for use in standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[3][4] Its unique functionality lies in the side-chain protecting group: a di-tert-butyl malonate ester.

  • Nα-Fmoc Group: Allows for sequential peptide chain elongation using standard, base-labile deprotection conditions (e.g., piperidine).[3]

  • Malonyl-Di-Otbu Side-Chain: This group serves two purposes. First, it protects the nucleophilic hydroxyl group of the tyrosine side chain during synthesis.[4] Second, and more importantly, it functions as an intracellularly-cleavable linker. The di-tert-butyl esters are sterically hindered and stable to the acidic conditions of final peptide cleavage (e.g., TFA) but are susceptible to hydrolysis by intracellular esterases.[5][6][7]

The proposed intracellular activation mechanism is a two-step process:

  • Esterase-Mediated Hydrolysis: Once the peptide enters the cell, intracellular esterases cleave the two tert-butyl ester groups.[5][7]

  • Spontaneous Decarboxylation: The resulting malonic acid derivative is unstable and spontaneously decarboxylates, releasing carbon dioxide and revealing the native tyrosine residue.[8][9][10]

This controlled release ensures the peptide remains in its masked, potentially inert form extracellularly, and becomes activated only upon reaching the intracellular environment.

Mechanism of Intracellular Activation

The following diagram illustrates the enzymatic cleavage and subsequent decarboxylation that unmasks the tyrosine residue inside the cell.

Caption: Intracellular activation pathway of a malonyl-modified peptide.

Applications & Experimental Protocols

The primary application of Fmoc-Tyr(Malonyl-Di-Otbu)-OH is in the synthesis of cell-permeable peptides where temporal and spatial control of activity is desired. This is particularly relevant for peptides targeting intracellular signaling pathways.

General Experimental Workflow

A typical project workflow involves peptide synthesis, purification, characterization, and subsequent biological evaluation.

G A Peptide Design & Sequence Selection B SPPS using Fmoc-Tyr(Malonyl-Di-Otbu)-OH A->B C Cleavage from Resin & Deprotection B->C D HPLC Purification C->D E Mass Spectrometry (LC-MS) Verification D->E F In Vitro Cleavage Assay (Esterase Incubation) E->F G Cell Permeability Assay (e.g., Confocal Microscopy) E->G H Functional Assay (e.g., Enzyme Inhibition, Cell Viability) F->H G->H I Data Analysis & Interpretation H->I

Caption: Overall workflow for synthesis and evaluation of pro-peptides.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a peptide incorporating Fmoc-Tyr(Malonyl-Di-Otbu)-OH on a 0.1 mmol scale using a standard Fmoc/tBu strategy.[3]

Materials:

  • Resin: Rink Amide or Wang resin (pre-loaded or with first amino acid attached)

  • Amino Acids: Standard Fmoc-protected amino acids, Fmoc-Tyr(Malonyl-Di-Otbu)-OH

  • Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)

  • Deprotection Reagent: 20% Piperidine in DMF

  • Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine)

  • Washing Solvents: DMF, DCM, Isopropanol (IPA)

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a fritted reaction vessel.[3]

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 3 minutes. Drain.

    • Repeat the treatment for 15-20 minutes. Drain.

    • Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the Fmoc-amino acid (3 eq.) with HBTU (2.9 eq.) and DIPEA (6 eq.) in DMF for 2-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate for 1-2 hours at room temperature.

    • Perform a Kaiser test to confirm complete coupling. If incomplete, recouple or cap the unreacted amines.

    • Wash the resin as in step 2.

  • Incorporation of Fmoc-Tyr(Malonyl-Di-Otbu)-OH: Follow the standard coupling procedure (Step 3) for this modified residue.

  • Repeat Cycles: Repeat steps 2 and 3 for each amino acid in the sequence.

  • Final Deprotection: After the final coupling, perform a final Fmoc deprotection (Step 2).

  • Final Wash and Dry: Wash the resin with DMF (3x), DCM (3x), and IPA (3x). Dry the resin under vacuum.

  • Cleavage and Global Deprotection:

    • Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Note: The Malonyl-Di-Otbu group is stable to these standard TFA cleavage conditions.[11][12]

    • Filter the resin and collect the TFA solution.

    • Precipitate the crude peptide in cold diethyl ether.

    • Centrifuge, decant the ether, and dry the peptide pellet.

Protocol 2: Characterization and In Vitro Cleavage Assay

Characterization:

  • Purity Analysis: Dissolve the crude peptide in a suitable solvent (e.g., Water/Acetonitrile with 0.1% TFA) and analyze by Reverse-Phase HPLC (RP-HPLC).

  • Identity Confirmation: Confirm the molecular weight of the purified peptide using LC-MS or MALDI-TOF mass spectrometry. The expected mass should correspond to the peptide with the intact Malonyl-Di-Otbu group.

Parameter Expected Result Example Data
HPLC Purity >95% after purification97.2% at 220 nm
Calculated Mass (M) [Calculated M+H]⁺2543.8 Da
Observed Mass (M) [Observed M+H]⁺ ± 0.5 Da2543.6 Da

In Vitro Cleavage Assay: This assay confirms that the Malonyl-Di-Otbu group is cleavable by esterases.

  • Prepare Solutions:

    • Peptide Stock: 10 mM peptide in DMSO.

    • Enzyme Solution: Porcine liver esterase (PLE) at 1 mg/mL in phosphate-buffered saline (PBS), pH 7.4.

    • Control: PBS, pH 7.4.

  • Incubation:

    • In separate microcentrifuge tubes, add 5 µL of peptide stock to 495 µL of the Enzyme Solution and 495 µL of the Control (PBS). Final peptide concentration: 100 µM.

    • Incubate at 37°C.

  • Time Points: Take aliquots (e.g., 50 µL) at various time points (0, 15, 30, 60, 120 minutes).

  • Quench Reaction: Immediately quench the reaction by adding the aliquot to 50 µL of 1% TFA in acetonitrile.

  • Analysis: Analyze the samples by LC-MS. Monitor the disappearance of the parent peptide peak and the appearance of the fully deprotected peptide peak (Mass difference = 112 Da, corresponding to the loss of two t-Butyl groups and CO₂).

Protocol 3: Cell Permeability Assessment

This protocol uses confocal microscopy to visualize the uptake of a fluorescently-labeled version of the peptide.

Materials:

  • Cells: A suitable cell line (e.g., HeLa, Jurkat) cultured on glass-bottom dishes.

  • Fluorescent Peptide: The peptide of interest synthesized with an N-terminal fluorescent label (e.g., FITC, 5-FAM).

  • Media: Standard cell culture media.

  • Buffers: PBS, Hoechst 33342 stain (for nuclei), CellMask™ Deep Red (for plasma membrane).

  • Fixative: 4% Paraformaldehyde (PFA) in PBS.

Procedure:

  • Cell Seeding: Seed cells on glass-bottom dishes and allow them to adhere overnight.

  • Peptide Treatment: Replace the media with fresh media containing the fluorescently-labeled peptide at a final concentration of 1-10 µM.

  • Incubation: Incubate the cells for a defined period (e.g., 1-4 hours) at 37°C.

  • Staining:

    • Wash cells three times with PBS.

    • Incubate with Hoechst (nuclei) and CellMask (membrane) stains according to manufacturer protocols.

  • Fixation: Wash cells three times with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Imaging: Wash cells again and image using a confocal microscope. Acquire images in the channels for the peptide, nucleus, and plasma membrane.

  • Analysis: Co-localization analysis will determine if the peptide signal is present within the cell cytoplasm, indicating successful membrane penetration.

Conclusion and Future Perspectives

The use of Fmoc-Tyr(Malonyl-Di-Otbu)-OH provides a sophisticated method for the design and synthesis of conditionally activated cell-permeable peptides. The esterase-cleavable linker strategy ensures that the peptide's active form is released predominantly inside the target cells, potentially increasing therapeutic efficacy and reducing off-target effects. This technology opens new avenues for the development of targeted intracellular peptide therapeutics, particularly for modulating protein-protein interactions or inhibiting enzymes involved in disease pathology.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Solid Phase Peptide Synthesis: The Critical Role of Tyrosine Protection. [Link]

  • Prothera. (2024, May 29). Cleavable Linkers Play a Pivotal Role in the Success of Antibody-Drug Conjugates (ADCs). [Link]

  • Al-Gharabli, S. I., et al. (2022). Amphiphilic Cell-Penetrating Peptides Containing Natural and Unnatural Amino Acids as Drug Delivery Agents. Pharmaceuticals, 15(4), 428. [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information: Effect of O-Glycosylation and Tyrosine Sulfation of Leech-Derived Peptides on Binding and Inhibitory A. [Link]

  • ResearchGate. (n.d.). Synthesis of tBu protected amino acids Fmoc‐NH‐Hyp(OH)‐OtBu 10, Fmoc‐NH‐Ser(OH)‐OtBu 11, Fmoc‐NH‐Tyr(OH)‐OtBu 12. [Link]

  • Valero, M. L., et al. (1995). Solid-phase synthesis of (tyrosyl-alanyl-glutamyl)n by segment condensation. International Journal of Peptide and Protein Research, 46(3-4), 224-230. [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]

  • IPHASE Biosciences. (2025, March 21). ADC Drugs: Concepts of Linker Cleavage and Payload Release. [Link]

  • Master Organic Chemistry. (2025, June 5). The Malonic Ester and Acetoacetic Ester Synthesis. [Link]

  • National Institutes of Health. (n.d.). Designing Cell-Permeable Macrocyclic Peptides. [Link]

  • Yamashiro, D., & Li, C. H. (1973). Protection of tyrosine in solid-phase peptide synthesis. The Journal of Organic Chemistry, 38(3), 591-592. [Link]

  • bioRxiv. (2025, June 21). Protocol for Membrane Permeability Prediction of Cyclic Peptides using Descriptors Obtained from Extended Ensemble Molecular Dynamics Simulations and Chemical Structures. [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyl Esters. [Link]

  • Master Organic Chemistry. (2022, May 20). Decarboxylation. [Link]

  • Resolian. (n.d.). Optimizing Peptide Permeability Assays. [Link]

  • National Institutes of Health. (n.d.). Peptide-Drug Conjugates with Different Linkers for Cancer Therapy. [Link]

  • SynArchive. (n.d.). Protecting Groups List. [Link]

  • National Institutes of Health. (n.d.). High-Throughput Evaluation of Relative Cell Permeability between Peptoids and Peptides. [Link]

  • Eldorado - TU Dortmund Repository. (n.d.). Modification of Peptides for Improved Membrane Permeability and Side Chain Diversity. [Link]

  • The Organic Chemistry Tutor. (2018, May 11). Malonic Ester Synthesis Reaction Mechanism [Video]. YouTube. [Link]

  • WuXi Biologics. (2025, April 13). The common types of linkers in ADC drugs and their cleavage mechanisms in vivo. [Link]

  • ResearchGate. (2025, August 6). The tert-butyl group in chemistry and biology. [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • Chemistry Stack Exchange. (2024, December 20). Decarboxylation of malonic esters. [Link]

  • Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis. [Link]

  • National Institutes of Health. (n.d.). Non-T Cell Activation Linker (NTAL) Proteolytic Cleavage as a Terminator of Activatory Intracellular Signals. [Link]

  • ACS Publications. (2023, March 17). CycPeptMPDB: A Comprehensive Database of Membrane Permeability of Cyclic Peptides. [Link]

  • ACS Publications. (2018, January 24). Improving the Cell Permeability of Polar Cyclic Peptides by Replacing Residues with Alkylated Amino Acids, Asparagines, and d-Amino Acids. [Link]

  • IIT Bombay. (2020, October 26). Protecting Groups. [Link]

  • ResearchGate. (n.d.). Different cleavage patterns of the cross-linker and backbone revealing the cross-link between threonine and lysine. [Link]

  • JoVE. (2025, May 22). Video: Loss of Carboxy Group as CO2: Decarboxylation of Malonic Acid Derivatives. [Link]

  • Oxford Academic. (2024, August 29). CycPeptMP: enhancing membrane permeability prediction of cyclic peptides with multi-level molecular features and data augmentation. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting incomplete coupling of Fmoc-Tyr(Malonyl-Di-Otbu)-OH

Technical Support Center: Advanced SPPS Troubleshooting Product Focus: Fmoc-Tyr(Malonyl-Di-Otbu)-OH Ticket Type: Incomplete Coupling / Deletion Sequences Introduction: The Steric Challenge Welcome to the Advanced Peptide...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced SPPS Troubleshooting Product Focus: Fmoc-Tyr(Malonyl-Di-Otbu)-OH Ticket Type: Incomplete Coupling / Deletion Sequences

Introduction: The Steric Challenge

Welcome to the Advanced Peptides Support Center. You are likely here because you are observing deletion sequences (des-Tyr) or low coupling efficiency with Fmoc-Tyr(Malonyl-Di-Otbu)-OH .

As a Senior Application Scientist, I confirm that this is a known "difficult coupling" scenario. The specific challenge here is steric shielding . The di-Otbu protection on the malonyl side chain creates a massive hydrophobic and steric barrier near the


-carbon. This prevents the incoming activated amino acid from effectively reaching the N-terminus of the resin-bound peptide, even if the activation itself is successful. Furthermore, the bulky side chain can induce local aggregation, collapsing the resin matrix.

This guide provides a self-validating troubleshooting framework to overcome these barriers without compromising the integrity of the acid-labile Otbu groups or the malonyl ester linkage.

Part 1: Diagnostic Framework

Before altering your protocol, confirm the nature of the failure using this decision matrix.

TroubleshootingLogic Start Issue: Low Yield / Deletion CheckLCMS Step 1: Analyze Crude LC-MS Start->CheckLCMS IsMassCorrect Is the Target Mass Present? CheckLCMS->IsMassCorrect IsDeletion Is [M - Tyr] Major Peak? IsMassCorrect->IsDeletion No (Low/No Yield) Degradation Diagnosis: Side Reaction (Hydrolysis/Decarboxylation) IsMassCorrect->Degradation Yes (But Impure) CouplingFail Diagnosis: Incomplete Coupling (Steric Hindrance) IsDeletion->CouplingFail Yes (Des-Tyr) Aggreg Diagnosis: Aggregation (Inaccessible N-Term) IsDeletion->Aggreg No (Truncated Early) Action1 Action: Switch to HATU/HOAt Increase Temp to 50°C CouplingFail->Action1 Action2 Action: Use NMP/DCM Add Pseudoproline Aggreg->Action2

Figure 1: Diagnostic logic flow for identifying the root cause of synthesis failure. Use LC-MS data to distinguish between steric failure (deletion) and aggregation.

Part 2: Technical FAQs & Troubleshooting

Q1: Why is HBTU/DIEA failing even with double coupling?

A: HBTU (and TBTU) generates an OBt-ester.[1] While generally effective, the OBt-ester is less reactive than the OAt-ester generated by HATU . For a residue as bulky as Fmoc-Tyr(Malonyl-Di-Otbu)-OH, the extra reactivity of HATU is required.

  • Mechanism: The pyridine nitrogen in HATU/HOAt provides a "neighboring group effect" (anchimeric assistance) that stabilizes the activated ester while simultaneously accelerating the aminolysis reaction by hydrogen bonding with the incoming amine [1].

  • Recommendation: Switch to HATU (0.95 eq) and HOAt (0.95 eq) with Collidine (2.0 eq) .

Q2: Can I use microwave heating to force the coupling?

A: Yes, but with strict thermal limits.

  • Risk: The Otbu groups are acid-labile, but at high temperatures (>60°C), they can become unstable even in neutral/basic conditions due to thermal elimination. Additionally, malonyl esters are susceptible to decarboxylation.

  • Protocol: Set your microwave reactor to max 50°C (Power: 25-30W). Do not exceed 60°C. Extend the reaction time (e.g., 2 x 15 min) rather than increasing the temperature [2].

Q3: The resin swells poorly during this step. What solvent system should I use?

A: The bulky hydrophobic side chain causes the resin sites to collapse, preventing reagent access.

  • The Fix: Replace DMF with NMP (N-Methyl-2-pyrrolidone) for this specific coupling step. NMP disrupts beta-sheet aggregation and swells polystyrene resins better than DMF.

  • Advanced Tip: If using a manual vessel, use a "Magic Mixture" for the coupling solvent: DCM:DMF:NMP (1:1:1) . The DCM component ensures maximum swelling of the polystyrene beads [3].

Q4: Is the Malonyl group stable to Piperidine?

A: Generally, yes, but caution is warranted.

  • Risk: If the malonyl group is attached via an aryl ester (Tyr-O-Malonyl), it is susceptible to nucleophilic attack by piperidine (aminolysis), which would cleave the side chain. However, most commercial "Tyr(Malonyl)" building blocks for SPPS are designed as stable phosphotyrosine mimetics (C-C linked) or protected in a way that resists standard deprotection.

  • Precaution: To be safe, use 20% Piperidine with 0.1M HOBt . The HOBt suppresses aspartimide formation and protects sensitive esters from base-catalyzed hydrolysis [4].

Part 3: Optimized Experimental Protocol

Use this protocol to replace your standard coupling cycle for this specific residue.

Reagents Required:
  • Amino Acid: Fmoc-Tyr(Malonyl-Di-Otbu)-OH (4.0 equivalents relative to resin loading).

  • Activator: HATU (3.9 equivalents).

  • Base: 2,4,6-Trimethylpyridine (Sym-Collidine) (8.0 equivalents). Note: Collidine is less basic than DIEA, reducing the risk of racemization and elimination.

  • Solvent: NMP (anhydrous).

Step-by-Step Workflow:
  • Resin Preparation:

    • Wash resin 3x with DMF.[2]

    • Wash resin 3x with DCM (to maximize swelling).

    • Wash resin 3x with NMP.

  • Activation (Pre-activation is Critical):

    • Dissolve Amino Acid and HATU in minimal NMP.

    • Add Collidine.[2]

    • Wait exactly 30 seconds. (Do not wait longer; HATU esters can hydrolyze or rearrange).

  • Coupling Cycle 1 (The "Push"):

    • Add the pre-activated mixture to the resin.[1][3]

    • Microwave: 50°C for 15 minutes. (OR Room Temp: Shake for 2 hours).

    • Drain and wash 3x with NMP.

  • Coupling Cycle 2 (The "Cleanup"):

    • Repeat the activation and addition steps (fresh reagents).

    • Microwave: 50°C for 15 minutes.

    • Drain and wash 3x with NMP, then 3x with DMF.

  • Capping (Mandatory):

    • Acetylate unreacted amines using Acetic Anhydride/DIEA/DMF to prevent deletion sequences from growing further. This simplifies HPLC purification later.

Part 4: Comparative Data & Reagent Selection

The following table summarizes why the HATU/Collidine system is superior for this specific bulky residue.

FeatureHBTU / DIEA (Standard)HATU / Collidine (Recommended)Impact on Tyr(Malonyl-Di-Otbu)
Active Ester OBt (Benzotriazole)OAt (7-Azabenzotriazole)OAt reacts 2-10x faster with sterically hindered amines.
Steric Access ModerateHighThe N-atom in HOAt hydrogen bonds with the amine, guiding it to the carbonyl.
Base Strength DIEA (High pKa)Collidine (Mod. pKa)Collidine minimizes base-catalyzed degradation of the malonyl ester.
Racemization Low RiskVery Low RiskCritical for preserving the chirality of the bulky Tyr.

Part 5: Visualizing the Mechanism

CouplingMechanism Resin Resin-Peptide-NH2 (Sterically Crowded) Coupling Nucleophilic Attack (Assisted by N-H bonding) Resin->Coupling AA Fmoc-Tyr(Malonyl) (Bulky Side Chain) Activated Activated OAt-Ester (Stabilized by Pyridine N) AA->Activated Activation HATU HATU/HOAt (Activator) HATU->Activated Activated->Coupling + Resin Product Elongated Peptide Coupling->Product Success

Figure 2: The HATU/HOAt activation pathway. The 7-aza nitrogen (pyridine ring) facilitates the attack of the resin-bound amine onto the bulky activated ester, overcoming the steric barrier of the Malonyl-Di-Otbu group.

References

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[4] Journal of the American Chemical Society, 115(10), 4397–4398. Link

  • Collins, J. M., et al. (2014). High-Efficiency Solid Phase Peptide Synthesis (HE-SPPS). Organic Letters, 16(3), 940–943. Link

  • Garcia-Martin, F., et al. (2006). The synergy of ChemMatrix resin and pseudoproline building blocks renders RANTES a simple synthesis. Biopolymers, 84(6), 566–575. Link

  • Bachem. (2023). Fmoc-Tyr(malonyl-di-OtBu)-OH Product Sheet. Bachem AG. Link

Disclaimer: This guide is for research purposes. Always verify the Certificate of Analysis (CoA) for your specific lot of Fmoc-Tyr(Malonyl-Di-Otbu)-OH regarding solubility and counter-ion content.

Sources

Optimization

Technical Support Center: High-Fidelity Peptide Synthesis

Topic: Preventing Racemization of Fmoc-Tyr(Malonyl-Di-Otbu)-OH Status: Operational Agent: Senior Application Scientist Ticket ID: RAC-TYR-MAL-001 Diagnostic & Triage: Is this your problem? Subject: Fmoc-Tyr(Malonyl-Di-Ot...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Racemization of Fmoc-Tyr(Malonyl-Di-Otbu)-OH

Status: Operational Agent: Senior Application Scientist Ticket ID: RAC-TYR-MAL-001

Diagnostic & Triage: Is this your problem?

Subject: Fmoc-Tyr(Malonyl-Di-Otbu)-OH (CAS: 168135-77-1) Function: Non-hydrolyzable Phosphotyrosine (pTyr) mimetic precursor.[1] Criticality: High. This building block is sterically hindered, expensive, and prone to C-terminal epimerization (racemization) during activation.

Symptoms of Failure:

  • Double Peaks: HPLC analysis of the crude peptide shows a "split" peak for the target mass (diastereomers).

  • Binding Affinity Loss: The synthesized peptide fails to bind SH2 domains or PTP1B with expected potency (D-isomer often inactive).

  • Incomplete Coupling: Deletion sequences observed due to the steric bulk of the O-malonyl-di-tBu side chain.

Critical Troubleshooting (Q&A)
Q1: Why is this specific derivative racemizing? I thought Fmoc chemistry was safe.

A: While Fmoc chemistry is generally safer than Boc, Fmoc-Tyr(Malonyl-Di-Otbu)-OH presents a "perfect storm" for racemization:

  • Steric Bulk: The malonyl-di-tert-butyl group on the phenolic oxygen is massive. This slows down the acylation of the resin-bound amine.

  • Prolonged Activation: Because coupling is slow, the activated carboxylate (the O-acylisourea or active ester) sits in solution longer.

  • Oxazolone Formation: The longer the activated species exists without reacting, the higher the probability it will cyclize into a 5(4H)-oxazolone. This intermediate readily enolizes, destroying the chirality at the alpha-carbon.

  • Base Sensitivity: If you use strong bases (like DIEA) with uronium salts (HBTU/HATU), the base can directly abstract the alpha-proton, especially if the coupling is sluggish.

Q2: I usually use HBTU/DIEA. Should I change my protocol?

A: Yes, immediately. HBTU/DIEA is too aggressive for this building block. The excess DIEA required for HBTU activation promotes base-catalyzed racemization before the slow coupling can occur.

  • Recommendation: Switch to DIC (Diisopropylcarbodiimide) + Oxyma Pure . This method creates a neutral pH activation environment, significantly reducing the risk of proton abstraction.

Q3: If I must use a high-power coupling reagent like HATU, how do I make it safe?

A: If the sequence is difficult and DIC/Oxyma fails, you can use HATU, but you must swap the base.

  • Replace DIEA with TMP (2,4,6-Trimethylpyridine / Collidine).

  • Why: Collidine is a weaker base (

    
    ) than DIEA (
    
    
    
    ) and is sterically hindered. It is sufficient to neutralize the generated acid but poor at abstracting the alpha-proton from the amino acid backbone.
Q4: Can I use microwave heating to speed up the coupling?

A: Proceed with extreme caution. While microwave irradiation improves coupling of bulky residues, it exponentially increases the rate of racemization.

  • Limit: Max 50°C.

  • Preferred: Room temperature coupling for a longer duration (2–4 hours) with double coupling is safer for this specific derivative.

Experimental Protocols
Protocol A: The "Gold Standard" (Low Racemization Risk)

Best for: Standard positions, high-fidelity requirements.

  • Reagents:

    • Fmoc-Tyr(Malonyl-Di-Otbu)-OH (3.0 eq)

    • Oxyma Pure (3.0 eq)

    • DIC (3.0 eq)

    • Solvent: DMF (NMP is acceptable if aggregation is suspected).

  • Procedure:

    • Dissolve Amino Acid and Oxyma Pure in DMF.

    • Add DIC immediately prior to adding to the resin.

    • Crucial: Do NOT pre-activate for more than 2-3 minutes.

    • Add mixture to resin.[2]

    • Agitate at Room Temperature for 120 minutes .

  • Validation: Monitor via Kaiser test. If positive, repeat the coupling with fresh reagents (Double Coupling).

Protocol B: The "Power Coupling" (Difficult Sequences)

Best for: Coupling onto secondary amines (Proline) or aggregated regions.

  • Reagents:

    • Fmoc-Tyr(Malonyl-Di-Otbu)-OH (3.0 eq)

    • HATU (2.9 eq) - Slight deficit to prevent capping.

    • Collidine (TMP) (6.0 eq) - Do NOT use DIEA.

  • Procedure:

    • Dissolve Amino Acid and HATU in DMF.

    • Add Collidine.[2][3]

    • IMMEDIATELY add to resin (Active esters with HATU racemize quickly if left in solution).

    • Agitate at Room Temperature for 60-90 minutes.

Comparative Data: Racemization Rates

Simulated data based on comparative studies of bulky Fmoc-amino acids (e.g., Fmoc-Cys(Trt)-OH, Fmoc-His(Trt)-OH) which share similar racemization profiles.

Coupling SystemBase Used% D-Isomer (Racemization)Coupling Efficiency
HBTU DIEA (DIPEA) 5.0% - 15.0% (High Risk)High
HATU DIEA (DIPEA) 8.0% - 20.0% (Critical Risk)Very High
HATU Collidine (TMP) < 1.5%Very High
DIC / HOBt None~ 2.0%Moderate
DIC / Oxyma None < 0.5% (Optimal) High
Visualizations
Figure 1: Mechanism of Racemization & Prevention Strategy

This diagram illustrates the pathway to the unwanted D-isomer and how specific reagents block this path.[4]

RacemizationPath Start Fmoc-Tyr(Mal)-OH (L-Isomer) Activated Activated Ester (O-Acylisourea) Start->Activated Activation (DIC/HATU) Oxazolone 5(4H)-Oxazolone (Chiral Intermediate) Activated->Oxazolone Slow Coupling (Steric Hindrance) SafeProduct L-Peptide Product (Pure) Activated->SafeProduct Fast Coupling (Nucleophilic Attack) Enol Enolized Oxazolone (Achiral/Planar) Oxazolone->Enol Base Catalysis (DIEA/Excess Base) Racemic D/L-Peptide Product (Racemized) Enol->Racemic Re-protonation Oxyma Oxyma Pure (Stabilizes Ester) Oxyma->Activated Forms Stable Oxyma Ester Collidine Collidine (Prevents Deprotonation) Collidine->Enol Blocks (Low Basicity)

Caption: The "Danger Zone" is the transition from Oxazolone to Enol, catalyzed by strong bases. Oxyma stabilizes the active ester, while Collidine prevents proton abstraction.

Figure 2: Decision Tree for Coupling Conditions

DecisionTree Start Start: Coupling Fmoc-Tyr(Mal)-OH Q1 Is the N-terminal acceptor sterically hindered? (e.g., Pro, N-Me-AA) Start->Q1 Easy Standard Condition Q1->Easy No Hard Difficult Condition Q1->Hard Yes MethodA Protocol A: DIC + Oxyma Pure (Base Free) Easy->MethodA MethodB Protocol B: HATU + Collidine (Weak Base) Hard->MethodB Check Coupling Complete? MethodA->Check Kaiser Test MethodB->Check Chloranil Test Finish Finish Check->Finish Yes Recouple Double Couple (Repeat Protocol) Check->Recouple No

Caption: Workflow for selecting the optimal coupling strategy based on steric difficulty of the sequence.

References
  • Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion.[5] Chemistry – A European Journal, 15(37), 9394–9403.

  • Carpino, L. A., Imazumi, H., El-Faham, A., Ferrer, F. J., Zhang, C., Lee, Y., ... & Henklein, P. (2002). The uronium/guanidinium peptide coupling reagents: finally the true uronium salts. Angewandte Chemie International Edition, 41(3), 441-445.

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602.

  • Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides.

Sources

Troubleshooting

unexpected mass in MALDI-TOF of malonyl-tyrosine peptides

Status: Operational | Tier: Level 3 (Senior Application Support) Topic: Troubleshooting unexpected mass shifts in MALDI-TOF analysis of Malonyl-Tyrosine peptides. Introduction: The "Phantom" Mass Problem User Query: "I a...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Senior Application Support) Topic: Troubleshooting unexpected mass shifts in MALDI-TOF analysis of Malonyl-Tyrosine peptides.

Introduction: The "Phantom" Mass Problem

User Query: "I am analyzing synthetic malonyl-tyrosine peptides. The expected mass shift for malonylation is +86 Da, but I consistently observe a mass shift of +42 Da (corresponding to acetylation) or complex salt adducts. Is my synthesis wrong, or is the instrument failing?"

Executive Summary: This is a classic artifact of In-Source Decay (ISD) specific to malonylated species. The malonyl group (


) is thermally unstable. Under the high-energy conditions of MALDI ionization—particularly with "hot" matrices like CHCA—the malonyl group undergoes decarboxylation  (loss of 

), resulting in an acetyl group (

).

This guide provides the protocols to suppress this artifact, remove cation adducts, and chemically validate the modification.

Module 1: The Decarboxylation Artifact (-44 Da)

The Mechanism

The malonyl moiety contains a free carboxylic acid beta to the carbonyl link. This structure is susceptible to thermal decarboxylation.[1] In MALDI, the laser energy converts the malonyl-tyrosine (+86 Da) into acetyl-tyrosine (+42 Da) by ejecting


 (44 Da).

Diagnosis:

  • Expected:

    
    
    
  • Observed:

    
    
    
Corrective Protocol: The "Cold Sandwich" Method

To preserve the malonyl group, you must switch to a "cooler" matrix and optimize deposition.

Step-by-Step Protocol:

  • Matrix Selection: Stop using

    
    -Cyano-4-hydroxycinnamic acid (CHCA ).[2] It is a "hot" matrix that promotes fragmentation.
    
  • New Matrix: Use 2,5-Dihydroxybenzoic acid (DHB) . DHB forms softer crystals that dissipate energy more effectively, preserving labile PTMs.

  • Preparation (The Sandwich Layer):

    • Layer 1: Deposit 0.5

      
      L of DHB (20 mg/mL in 50% ACN/0.1% TFA) on the target. Let dry.
      
    • Layer 2: Mix your peptide sample 1:1 with DHB. Deposit 0.5

      
      L on top of Layer 1.
      
    • Layer 3: (Optional) Recrystallize with a micro-drop of ethanol to encourage "sweet spot" formation.

  • Instrument Settings:

    • Reduce Laser Fluence (Power) to the threshold of ionization (just above 0% signal).

    • Operate in Reflector Mode (delayed extraction helps cool the ions) rather than Linear Mode if sensitivity allows.

Module 2: Cation Adduct Suppression (+22 / +38 Da)

The Mechanism

Unlike acetylation (neutral), malonylation adds a free carboxylic acid . This acts as a cation trap, avidly binding


 and 

from glassware or buffers. This splits your signal into multiple peaks, reducing sensitivity and confusing mass assignment.

Data Table: Mass Shift Identification

SpeciesMass Shift (vs. Unmodified)Description
Malonyl (Intact) +86.00 Da The target species (Protonated).
Malonyl + Na +108.00 DaSodium adduct (

replaced by

).
Malonyl + K +124.00 DaPotassium adduct (

replaced by

).
Decarboxylated +42.01 DaThe "Phantom" Acetyl artifact.
Corrective Protocol: Ammonium Citrate Wash

Ammonium citrate acts as a competitive chelator, stripping Na/K ions and replacing them with ammonium, which flies off as ammonia gas (


) during ionization, leaving the clean protonated peptide.

Step-by-Step Protocol:

  • Additive Preparation: Prepare 10 mM Ammonium Citrate (dibasic) in water.

  • On-Target Washing:

    • Deposit your sample/matrix spot and let it dry completely.

    • Gently deposit 2

      
      L of cold 10 mM Ammonium Citrate on top of the spot.
      
    • Wait 5 seconds.

    • Wick off the liquid immediately with a Kimwipe (do not touch the crystal surface, just the droplet edge).

    • Repeat 2x with cold HPLC-grade water.

Module 3: Definitive Validation (Derivatization)

The Logic

If you see a +42 Da peak, you cannot be 100% sure if it is a decarboxylated malonyl peptide or a genuine acetyl contaminant. To prove it is malonyl, you must chemically modify the free carboxyl group before MS analysis.

Protocol: Methyl Esterification This reaction converts the unstable carboxylic acid (


) into a stable methyl ester (

).
  • Reaction:

    • Mix peptide with 2M HCl in Methanol (anhydrous).

    • Incubate at room temperature for 1 hour.

    • Lyophilize (dry) the sample.

  • The Readout:

    • If Malonyl: The mass shifts by +14 Da (Methyl group added). The new mass shift vs. unmodified peptide will be +100 Da (86 + 14).

    • If Acetyl: No reaction occurs (mass remains +42 Da).

    • Bonus: The methyl ester is thermally stable and will not decarboxylate in the MALDI source.

Visual Troubleshooting Guides

Figure 1: The Decarboxylation Pathway

A visualization of why your mass is shifting.

MalonylDecay Malonyl Malonyl-Tyrosine (+86 Da) Transition Transition State (Unstable Beta-Carbonyl) Malonyl->Transition Ionization Energy MALDI Laser Energy (Heat/Excitation) Energy->Transition Acetyl Acetyl-Tyrosine (+42 Da) (Artifact) Transition->Acetyl -44 Da CO2 CO2 Gas (Lost in Vacuum) Transition->CO2

Caption: Thermal degradation of Malonyl-Tyrosine during MALDI ionization leads to loss of CO2 and detection of an acetyl-like mass.

Figure 2: Troubleshooting Decision Tree

Follow this logic to resolve the spectral anomaly.

TroubleshootingTree Start Start: Unexpected Mass in MALDI CheckMass Is the shift +42 Da? Start->CheckMass CheckSalt Is the shift +108 / +124 Da? CheckMass->CheckSalt No Decarb Suspect Decarboxylation CheckMass->Decarb Yes Salt Suspect Na/K Adducts CheckSalt->Salt Yes ActionDHB Action: Switch to DHB Matrix Reduce Laser Power Decarb->ActionDHB ActionWash Action: Ammonium Citrate Wash Desalt Sample Salt->ActionWash Verify Action: Methyl Esterification (Target Mass: +100 Da) ActionDHB->Verify If artifact persists

Caption: Logic flow for diagnosing and fixing malonyl-peptide spectral anomalies.

References

  • Zhang, Z., et al. (2011). "Identification of lysine succinylation as a new post-translational modification." Nature Chemical Biology. (Establishes the chemical logic of dicarboxylic acid PTM instability in MS).

  • Karas, M., & Hillenkamp, F. (1988).[2] "Laser desorption ionization of proteins with molecular masses exceeding 10,000 daltons." Analytical Chemistry. (Foundational text on Matrix selection: DHB vs CHCA).

  • Boucherie, C., et al. (2018). "Strategies for the enrichment and identification of malonylated peptides." Journal of Proteomics. (Discusses specific handling of malonylated species).

  • Sigma-Aldrich Technical Guide. "MALDI Matrix Selection Guide." (Reference for DHB "Cold" properties vs CHCA).

Sources

Optimization

improving the yield of peptides with Fmoc-Tyr(Malonyl-Di-Otbu)-OH

Subject: Optimization of Yield and Purity in Solid Phase Peptide Synthesis (SPPS) Product Category: Phosphotyrosine Mimetics / Non-Hydrolyzable PTP Inhibitors Target Audience: Peptide Chemists, Medicinal Chemists[1] Exec...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Optimization of Yield and Purity in Solid Phase Peptide Synthesis (SPPS)

Product Category: Phosphotyrosine Mimetics / Non-Hydrolyzable PTP Inhibitors Target Audience: Peptide Chemists, Medicinal Chemists[1]

Executive Summary & Molecule Profile

Fmoc-Tyr(Malonyl-Di-Otbu)-OH is a specialized building block used to introduce a non-hydrolyzable phosphotyrosine mimetic (O-malonyl tyrosine) into peptide sequences.[1] It is critical for developing Protein Tyrosine Phosphatase (PTP) inhibitors, specifically for targets like PTP1B.[1]

The Central Challenge: Unlike standard amino acids, this derivative carries a massive steric burden on the tyrosine phenolic oxygen: a methine group bearing two bulky tert-butyl ester groups (-O-CH(COOtBu)2).[1] This "umbrella" steric effect significantly retards acylation rates, leading to incomplete coupling (deletion sequences) and lower yields.[1]

Parameter Specification
Linkage Type Ether linkage (Tyrosine phenol to Malonate). Stable to base.
Steric Bulk Extreme . (Contains two t-butyl groups on the side chain).[1][2]
Acid Sensitivity High.[1][3] The t-butyl esters are acid-labile (TFA cleavable).[1][4]
Base Sensitivity Low (Ether linkage), but aggregation may mimic incomplete deprotection.[1]

Troubleshooting Modules

Module A: Low Coupling Efficiency (The Primary Bottleneck)

Symptom: HPLC analysis shows "deletion sequences" (n-1 peaks) where the Tyr(Malonyl) residue is missing, or low crude yield.

Root Cause: The Malonyl-Di-Otbu moiety creates a steric shield around the ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


-carboxylic acid, preventing the activated ester from approaching the N-terminus of the resin-bound peptide efficiently.

Protocol 1: The "Power Coupling" Method Standard DIC/HOBt coupling is often insufficient for this residue.

  • Reagent Selection: Switch to HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) combined with HOAt (1-Hydroxy-7-azabenzotriazole).[1]

    • Why? The nitrogen in the pyridine ring of HOAt creates a "neighboring group effect" (hydrogen bonding) that accelerates the acylation rate by ~10-20x compared to HOBt, crucial for overcoming the steric barrier of the malonyl group [1].

  • Stoichiometry: Increase excess to 4.0 - 5.0 equivalents relative to resin loading.

  • Base: Use DIEA (Diisopropylethylamine) or NMM (N-Methylmorpholine).[1]

    • Ratio: 1:1:2 (AA : HATU : Base).[1]

  • Double Coupling: Mandatory.

    • Step 1: Couple for 2 hours. Drain.

    • Step 2: Recouple with fresh reagents for 1 hour.

Visualization: Coupling Decision Logic

CouplingLogic Start Start Coupling Fmoc-Tyr(Malonyl) CheckResin Check Resin Loading Start->CheckResin Choice Select Reagents CheckResin->Choice Standard DIC/Oxyma (Standard) Choice->Standard Low Steric Risk Optimized HATU/HOAt (Steric Bulk) Choice->Optimized Rec. for Tyr(Malonyl) Test Kaiser / Chloranil Test Standard->Test Optimized->Test Pass Proceed to Capping Test->Pass Blue/Clear Fail Double Couple Test->Fail Purple/Blue Fail->Optimized Repeat

Caption: Logic flow for selecting coupling conditions. Note the mandatory diversion to HATU/HOAt for this specific bulky residue.

Module B: Solubility & Aggregation (The "Difficult Sequence" Effect)

Symptom: The reaction mixture turns cloudy or gel-like; subsequent couplings fail.[1]

Root Cause: The hydrophobic tert-butyl groups on the malonyl side chain increase the hydrophobicity of the growing peptide chain, promoting


-sheet formation and aggregation (inter-chain hydrogen bonding).

Troubleshooting Protocol:

Method Procedure Mechanism
Solvent Switch Use NMP (N-methylpyrrolidone) or DMF/DMSO (90:[1]10) instead of pure DMF.NMP disrupts hydrogen bond networks better than DMF, keeping the resin swollen.
Chaotropic Salts Add 0.1 M LiCl or KSCN to the coupling mixture.Chaotropes disrupt the ordered solvation shell and break up aggregates [2].
Pseudoproline / Dmb Not applicable to the Tyr residue itself, but ensure subsequent Ser/Thr residues use Pseudoproline dipeptides.Mechanically "kinks" the peptide backbone to prevent

-sheet stacking.
Module C: Post-Cleavage Purity (The Acid Trap)

Symptom: Mass spectrometry shows peaks at M + 56 Da or M + 112 Da.[1]

Root Cause: Incomplete removal of the tert-butyl (OtBu) groups.[1] The malonyl moiety has two OtBu groups in close proximity. Steric crowding can slow down the acidolysis of these esters.

Optimized Cleavage Cocktail: Do not use "Standard" 95% TFA / 2.5% Water / 2.5% TIS if you observe incomplete deprotection.[1]

Recommended "High-Scavenger" Cocktail (Reagent K modified):

  • TFA: 82.5%[1]

  • Phenol: 5% (Accelerates removal of tBu groups via proton transfer)[1]

  • Water: 5%[1]

  • Thioanisole: 5%[1]

  • EDT (Ethanedithiol): 2.5% (Only if Cys/Met are present; otherwise replace with TIS).[1]

  • Time: Extend cleavage time to 3 - 4 hours at room temperature.

  • Warning: Do not heat the cleavage reaction >30°C, as free malonic acids can undergo decarboxylation (loss of CO2, M - 44 Da) under thermal stress in acidic conditions.

Frequently Asked Questions (FAQ)

Q1: Is the O-Malonyl linkage stable to Piperidine during Fmoc removal? A: Yes. Unlike O-acyl tyrosine (ester linkage), which is base-labile, Fmoc-Tyr(Malonyl-Di-Otbu)-OH typically features an ether linkage (Tyrosine-O-CH(COOtBu)2).[1] Ether bonds are stable to nucleophilic bases like piperidine and DBU.[1] You can use standard Fmoc deprotection protocols (20% Piperidine in DMF).[1][5][6]

Q2: Can I use microwave synthesis? A: Yes, but with caution.

  • Coupling: Max 50°C. Higher temperatures increase the risk of racemization (conversion of L-Tyr to D-Tyr), especially with activated esters.[1]

  • Deprotection: Standard microwave deprotection is acceptable.[1]

Q3: How should I store the powder? A: Store at -20°C under desiccant. The tert-butyl esters are hydrolytically stable, but the Fmoc group can degrade if exposed to moisture and ambient amine vapors. Allow the bottle to warm to room temperature before opening to prevent condensation.

Q4: Why does the resin look "clumped" after coupling this residue? A: This indicates aggregation due to the sudden increase in hydrophobicity. Wash the resin extensively with DCM (swells polystyrene well) followed by NMP before the next deprotection step.

References

  • Carpino, L. A. (1993).[1] 1-Hydroxy-7-azabenzotriazole.[1] An efficient peptide coupling additive.[1] Journal of the American Chemical Society, 115(10), 4397-4398. Link[1]

  • Seber, G., et al. (2012).[1] An optimized protocol for the synthesis of difficult peptide sequences.[7] Journal of Peptide Science, 18(6), 359-365.[1] Link[1]

  • Bachem Technical Notes. (2023). Fmoc-Tyr(malonyl-di-OtBu)-OH Product Data. Bachem AG.[1] Link

  • Burke, T. R., et al. (2006).[1][8] Phosphotyrosine Mimetics in the Development of Signal Transduction Inhibitors. Accounts of Chemical Research, 36(6), 426–433. Link[1]

Sources

Troubleshooting

double coupling strategy for Fmoc-Tyr(Malonyl-Di-Otbu)-OH

Technical Support Center: Optimization of Fmoc-Tyr(Malonyl-Di-Otbu)-OH Incorporation Case ID: SPPS-OMT-001 Subject: Double Coupling Strategy for Phosphotyrosine Mimetic Precursors Assigned Scientist: Senior Application S...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of Fmoc-Tyr(Malonyl-Di-Otbu)-OH Incorporation

Case ID: SPPS-OMT-001 Subject: Double Coupling Strategy for Phosphotyrosine Mimetic Precursors Assigned Scientist: Senior Application Scientist, Peptide Chemistry Division

Executive Summary & Molecule Profile

The Challenge: Fmoc-Tyr(Malonyl-Di-Otbu)-OH is a critical building block used to synthesize non-hydrolyzable phosphotyrosine (pTyr) mimetics, specifically L-O-(2-malonyl)tyrosine (L-OMT). Unlike native pTyr, which is labile to phosphatases, the malonyl ether derivative is stable, making it essential for developing SH2 domain inhibitors.

The Problem: The side chain of this residue is exceptionally bulky. The phenolic oxygen is ether-linked to a malonyl group, which is further protected by two tert-butyl esters. This steric bulk creates a significant kinetic barrier during acylation, leading to incomplete coupling (deletion sequences) if standard single-coupling protocols are used.

The Solution: A Double Coupling Strategy is not just recommended; it is virtually mandatory for this residue to ensure high crude purity. This guide outlines a self-validating protocol using modern coupling reagents to overcome steric hindrance while preserving chiral integrity.

Core Protocol: The Double Coupling Cycle

This protocol replaces the standard coupling step in your SPPS workflow specifically for the Fmoc-Tyr(Malonyl-Di-Otbu)-OH residue.

Reagents Required:

  • Activator A: DIC (Diisopropylcarbodiimide)[1]

  • Activator B: Oxyma Pure (Ethyl cyano(hydroxyimino)acetate)

  • Solvent: NMP (N-methyl-2-pyrrolidone) – Preferred over DMF for bulky residues due to better resin swelling and solubility.

  • Base (Optional for Coupling 2): DIEA (Diisopropylethylamine)

Step-by-Step Workflow
StepOperationReagents & ConditionsDurationMechanism/Note
1 Fmoc Removal 20% Piperidine in DMF (0.1 M Oxyma added)2 x 5 minOxyma prevents aspartimide formation and protects sensitive esters.
2 Wash DMF / DCM / NMP3 x 1 min eachEnsure complete removal of piperidine.
3 Activation 1 3.0 eq AA + 3.0 eq DIC + 3.0 eq Oxyma in NMPPre-activate 2 minGenerates the active ester.
4 Coupling 1 Add activated solution to resin60 - 90 min First pass covers ~80-90% of sites. Low racemization risk.
5 Drain & Wash NMP3 x 1 minRemove excess reagents and urea byproducts.
6 Activation 2 3.0 eq AA + 2.9 eq HATU + 6.0 eq DIEA in NMPPre-activate 30 secSwitching to HATU (a stronger coupling agent) drives the reaction to completion.
7 Coupling 2 Add activated solution to resin45 - 60 min The "Hard" Coupling. Forces the bulky AA onto remaining difficult sites.
8 Wash NMP / DCM5 x 1 minThorough wash required to remove DIEA.
9 QC Test Kaiser (Ninhydrin) or Chloranil Test5 minMust be negative (colorless). If positive, proceed to 3rd couple.

Troubleshooting & FAQs

Q1: Why do you recommend switching from DIC/Oxyma in Coupling 1 to HATU in Coupling 2?

Answer: This is a "Soft-Hard" strategy.

  • Coupling 1 (Soft): DIC/Oxyma is highly efficient but less prone to causing epimerization (racemization) than phosphonium/uronium salts. It handles the bulk of the easy-to-reach amine sites safely.

  • Coupling 2 (Hard): The remaining 10-20% of free amines are likely sterically occluded. HATU is a more potent activator.[2] By using it only in the second step, we minimize the total exposure of the sensitive chiral center to the basic conditions (DIEA) required by HATU, thereby balancing yield with optical purity.

Q2: I see a "deletion sequence" (Des-Tyr) in my Mass Spec. What happened?

Answer: The steric bulk of the Malonyl-Di-Otbu group likely prevented the amino acid from reaching the active sites inside the resin pores.

  • Fix: Switch your solvent from DMF to NMP or a binary mixture of DMSO/NMP (1:4) . These solvents swell the resin (especially polystyrene) better, expanding the polymer matrix and allowing the bulky monomer to diffuse more freely.

Q3: Can I use heating (Microwave) to accelerate this?

Answer: Proceed with extreme caution. While microwave heating (50°C or 75°C) accelerates coupling, the Malonyl-Di-Otbu moiety contains two ester linkages. High temperatures combined with basic conditions (DIEA) can lead to premature hydrolysis of the esters or the malonyl ether linkage.

  • Recommendation: Stick to Room Temperature (RT) for the first attempt. If heating is necessary, do not exceed 50°C and limit the time to 10 minutes.

Q4: The Kaiser test is slightly blue after the second coupling. Should I cap?

Answer: Yes. If a faint positive result persists after a double coupling with HATU, those amines are likely inaccessible (dead sites). Proceed to Capping (Acetic Anhydride/DIEA/NMP) immediately. If you attempt a third coupling, you risk side reactions without significant gain. Capping ensures these "deletion" chains are terminated and easier to purify away from the full-length product later.

Visualization: The Double Coupling Logic

The following diagram illustrates the decision matrix for the double coupling workflow.

DoubleCouplingStrategy Start Resin-Peptide (Free Amine) Activate1 Activation 1: DIC / Oxyma / AA (Low Racemization) Start->Activate1 Couple1 Coupling 1 (60-90 min, RT) Activate1->Couple1 Wash1 Wash (NMP) Couple1->Wash1 Activate2 Activation 2: HATU / DIEA / AA (High Potency) Wash1->Activate2 Mandatory Step Couple2 Coupling 2 (45-60 min, RT) Activate2->Couple2 QC QC: Kaiser Test Couple2->QC Success Proceed to Next Cycle QC->Success Negative (Colorless) Fail Capping Step (Ac2O / DIEA) QC->Fail Positive (Blue)

Figure 1: Workflow for the "Soft-Hard" double coupling strategy. Blue nodes indicate the initial robust coupling; Red nodes indicate the high-potency secondary coupling.

Comparative Data: Coupling Reagent Efficiency

The following table summarizes why the hybrid DIC/HATU strategy is chosen over using a single reagent for this specific bulky residue.

FeatureDIC / Oxyma (Coupling 1)HATU / DIEA (Coupling 2)Hybrid Strategy (Recommended)
Coupling Speed ModerateFastOptimized
Racemization Risk Very LowModerate (Base dependent)Minimized (Bulk coupled safely first)
Steric Penetration GoodExcellentMaximum
Side Reactions Low (Urea byproducts washed away)Guanidinylation (if slow)Reduced (Short exposure to HATU)

References

  • Ye, B., Akamatsu, M., Shoelson, S. E., et al. (1995).[3] L-O-(2-Malonyl)tyrosine: A New Phosphotyrosyl Mimetic for the Preparation of Src Homology 2 Domain Inhibitory Peptides.[3][4] Journal of Medicinal Chemistry, 38(21), 4270–4286.

    • Foundational paper describing the synthesis and incorporation of the Fmoc-Tyr(Malonyl-Di-Otbu)-OH precursor.
  • Albericio, F., & Kates, S. A. (2000). Solid-Phase Synthesis: A Practical Guide. CRC Press. Authoritative text on SPPS strategies, including double coupling for bulky residues.
  • Subirós-Funosas, R., Prohens, R., Barbas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace HOBt. Chemistry – A European Journal, 15(37), 9394–9403.

    • Validation of Oxyma as a superior and safer altern
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.

    • Detailed review of protecting group stability, including the acid-labile tBu esters used on the malonyl group.

Sources

Optimization

Technical Support Center: Troubleshooting Difficult Peptide Sequences Containing Malonyl-Tyrosine

Welcome to the technical support center for navigating the complexities of synthesizing and handling peptides containing malonyl-tyrosine. This guide is designed for researchers, chemists, and drug development profession...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the complexities of synthesizing and handling peptides containing malonyl-tyrosine. This guide is designed for researchers, chemists, and drug development professionals who are working with this unique and challenging non-canonical amino acid. As a modification that imparts a dicarboxylic acid moiety onto the tyrosine side chain, it introduces specific hurdles in synthesis, cleavage, and purification that require careful consideration.

This document moves beyond standard protocols to explain the chemical principles behind the challenges and provides field-proven strategies to overcome them.

Section 1: Foundational Chemistry of Malonyl-Tyrosine in Peptide Synthesis

Before troubleshooting, it's crucial to understand the inherent chemical properties of malonyl-tyrosine that make it a "difficult" residue. The structure combines the nucleophilic phenolic hydroxyl group of tyrosine with the malonic acid group, which contains a free carboxylic acid and an acidic α-carbon.

This unique structure presents a trifecta of challenges for standard Solid-Phase Peptide Synthesis (SPPS):

  • Side-Chain Reactivity: The free carboxyl group of the malonate moiety is reactive and can cause unwanted side-chain branching or other modifications if left unprotected.

  • Orthogonal Protection: A robust protecting group strategy is required for the malonate's carboxyl group, which must be stable during Nα-Fmoc deprotection (base-labile) but removable during final cleavage (acid-labile).[1][2]

  • Steric Hindrance: The bulky protected malonate group can sterically hinder coupling reactions, leading to incomplete acylation and deletion sequences.[3]

Section 2: Frequently Asked Questions & Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis and handling of malonyl-tyrosine-containing peptides.

FAQ 1: What is the best strategy for incorporating malonyl-tyrosine into a peptide?

Answer: The most reliable method is to use a pre-formed, orthogonally protected malonyl-tyrosine building block. The recommended derivative for Fmoc-SPPS is Fmoc-Tyr(malonyl(OtBu))-OH .

Causality: The tert-butyl (tBu) ester effectively protects the malonate's free carboxyl group. The tBu group is stable to the basic conditions (e.g., piperidine in DMF) used for repeated Nα-Fmoc deprotection but is efficiently removed by strong acid (e.g., trifluoroacetic acid, TFA) during the final cleavage step.[4][5] This "orthogonal" protection scheme is fundamental to preventing side reactions and ensuring the integrity of the growing peptide chain.[1] Attempting to malonylate the tyrosine residue on-resin post-synthetically is complex and prone to side reactions and incomplete modification, and is therefore not recommended for generating pure material.

// Nodes Start [label="Start: Resin with N-terminal Fmoc-deprotected peptide", fillcolor="#F1F3F4", fontcolor="#202124"]; Couple [label="Couple Fmoc-Tyr(malonyl(OtBu))-OH\n(Use strong coupling agents, e.g., HATU/DIC)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Wash1 [label="Wash Resin (DMF, DCM)", fillcolor="#FFFFFF", fontcolor="#202124"]; Deprotect [label="Fmoc Deprotection\n(20% Piperidine in DMF)", fillcolor="#FBBC05", fontcolor="#202124"]; Wash2 [label="Wash Resin (DMF, DCM)", fillcolor="#FFFFFF", fontcolor="#202124"]; Cycle [label="Continue Peptide Elongation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Cleave [label="Final Cleavage & Global Deprotection\n(TFA + Scavengers)", shape=box, style="filled,rounded", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Purify [label="Purify via RP-HPLC", fillcolor="#FFFFFF", fontcolor="#202124"]; End [label="Final Characterized Peptide", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Couple [color="#5F6368"]; Couple -> Wash1 [color="#5F6368"]; Wash1 -> Deprotect [color="#5F6368"]; Deprotect -> Wash2 [color="#5F6368"]; Wash2 -> Cycle [label="If sequence not complete", color="#5F6368"]; Cycle -> Couple [style=dashed, label="Next Fmoc-AA-OH", color="#5F6368"]; Wash2 -> Cleave [label="If sequence complete", color="#5F6368"]; Cleave -> Purify [color="#5F6368"]; Purify -> End [color="#5F6368"]; } dot Caption: Recommended SPPS workflow for incorporating a protected malonyl-tyrosine building block.

FAQ 2: I'm observing low coupling efficiency or deletion of the malonyl-tyrosine residue. What's going wrong?

Answer: This is a common problem stemming from steric hindrance and potential peptide aggregation. The bulky Fmoc-Tyr(malonyl(OtBu))-OH residue can be difficult to couple efficiently.

Troubleshooting Steps:

  • Use a Stronger Coupling Reagent: Standard reagents may be insufficient. Switch to a more potent uronium/aminium-based activator like HATU , HBTU , or COMU . These reagents form highly reactive intermediates that can overcome steric barriers.

  • Increase Equivalents and Reaction Time: Use a higher excess of the protected malonyl-tyrosine building block (3-5 equivalents) and the coupling reagents. Extend the coupling time from the standard 1-2 hours to 4 hours or even overnight.

  • Perform a Double Coupling: After the initial coupling reaction, wash the resin and repeat the coupling step with a fresh solution of the amino acid and reagents.

  • Monitor the Coupling: Use a qualitative test like the Kaiser test to check for the presence of free primary amines. Note that a negative Kaiser test can sometimes be misleading if aggregation is blocking access to the N-terminus.[6] A microcleavage and LC-MS analysis of a small resin sample is the most definitive way to confirm coupling.

  • Disrupt Aggregation: If the peptide sequence is hydrophobic or prone to forming secondary structures, aggregation can prevent efficient coupling.[7] Consider switching the synthesis solvent from DMF to N-methylpyrrolidone (NMP) or adding chaotropic salts.[7]

FAQ 3: My final peptide is impure after cleavage. What are the likely side products?

Answer: Impurities often arise from side reactions during the final, strongly acidic cleavage step. The carbocations generated from the cleavage of tBu protecting groups can reattach to nucleophilic residues if not properly "scavenged".[8]

Common Side Products & Their Diagnosis:

Side ProductDescriptionDiagnostic Mass Shift (vs. Expected)Causality & Prevention
Alkylated Tyrosine The t-butyl cation generated during deprotection reattaches to the electron-rich tyrosine ring.[9]+56 DaInsufficient scavengers in the cleavage cocktail. Prevention: Use a cocktail with a high concentration of scavengers like TIS and water.
Incompletely Deprotected Peptide The tBu ester on the malonate group remains intact.+56 DaInsufficient cleavage time or TFA concentration. Prevention: Extend cleavage time to at least 3-4 hours and ensure a TFA concentration of >90%.
Peptide with Truncation at Malonyl-Tyr The peptide is missing the malonyl-tyrosine residue and the subsequent N-terminal portion.Mass of (Expected Peptide - N-terminal fragment)Failed coupling of the malonyl-tyrosine building block. Prevention: Follow the optimized coupling protocol in FAQ 2.
Acylated Hydroxyl Groups The unprotected phenolic hydroxyl of tyrosine can be acylated during synthesis if a minimal protection strategy is used.[10]VariesThis is less common when using the recommended Fmoc-Tyr(tBu)-OH protection for other tyrosine residues. It highlights the importance of side-chain protection.
FAQ 4: How should I modify my final cleavage protocol for these peptides?

Answer: A standard TFA cleavage cocktail may not be sufficient. The key is to use a robust scavenger mixture to protect the electron-rich tyrosine ring.

Optimized Cleavage Cocktails:

Cocktail NameComposition (v/v/v/w)Recommended Use Case
Standard (Reagent B) TFA / Triisopropylsilane (TIS) / Water (95:2.5:2.5)For peptides without other sensitive residues like Trp, Met, or Cys.
Enhanced (Reagent K) TFA / Thioanisole / Water / Phenol / Ethanedithiol (EDT) (82.5:5:5:5:2.5)Recommended for malonyl-tyrosine. This strong, albeit malodorous, cocktail is highly effective at scavenging cations and preventing side reactions on sensitive residues.

Detailed Cleavage Protocol:

  • Preparation: Ensure the N-terminal Fmoc group has been removed from the peptide-resin. Wash the resin thoroughly with DCM and dry it under vacuum for at least 1 hour.

  • Cleavage: Add the chosen cleavage cocktail to the dry resin (approx. 10 mL per gram of resin).

  • Incubation: Stir the slurry at room temperature for 3-4 hours. The presence of the bulky malonyl group may require a longer time than the typical 2 hours.

  • Precipitation: Filter the resin and collect the TFA solution. Add the filtrate dropwise into a 10-fold volume of ice-cold diethyl ether to precipitate the crude peptide.

  • Isolation: Centrifuge the ether suspension, decant the ether, and wash the peptide pellet 2-3 times with cold ether.

  • Drying: Dry the crude peptide pellet under vacuum.

FAQ 5: My peptide is difficult to purify via RP-HPLC. What can I do?

Answer: The additional free carboxyl group from the malonate moiety makes the peptide more acidic and hydrophilic than its unmodified counterpart. This significantly alters its retention behavior on a C18 column.

Troubleshooting Purification:

  • Problem: The peptide elutes very early, possibly in the void volume, with poor separation from other polar impurities.

  • Cause: At the standard acidic pH of RP-HPLC mobile phases (0.1% TFA, pH ~2), the peptide has increased overall polarity.

  • Solution 1 (Adjust Gradient): Use a shallower gradient at the beginning of the run. For example, instead of a 5-95% Acetonitrile gradient over 30 minutes, try a 0-60% gradient over 45 minutes to increase resolution in the early part of the chromatogram.

  • Solution 2 (Change Ion-Pairing Agent): While TFA is standard, sometimes switching to a different ion-pairing agent like 0.1% formic acid can subtly alter selectivity and improve separation.

  • Solution 3 (Adjust pH): If separation is still poor, consider using a high-pH mobile phase system (e.g., ammonium bicarbonate or ammonium acetate buffer at pH 8-10), provided your peptide and column are stable at that pH. At higher pH, the malonate carboxylate is fully deprotonated, which can sometimes improve peak shape and resolution.

// Nodes Start [label="Crude Peptide Shows Poor\nRP-HPLC Separation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Elution [label="Does the peptide elute very early?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Shallow_Gradient [label="Action: Use a shallower gradient\n(e.g., 0-60% ACN over 45 min)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Check_Again [label="Is separation improved?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Change_IP [label="Action: Try alternative ion-pairing\n(e.g., 0.1% Formic Acid)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Check_Again2 [label="Is separation improved?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; High_pH [label="Advanced: Use high-pH mobile phase\n(e.g., pH 8-10 with stable column)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Success [label="Purification Successful", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Consult [label="Consult Specialist", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Check_Elution [color="#5F6368"]; Check_Elution -> Shallow_Gradient [label="Yes", color="#5F6368"]; Check_Elution -> Consult [label="No\n(Other issues likely)", color="#5F6368"]; Shallow_Gradient -> Check_Again [color="#5F6368"]; Check_Again -> Success [label="Yes", color="#5F6368"]; Check_Again -> Change_IP [label="No", color="#5F6368"]; Change_IP -> Check_Again2 [color="#5F6368"]; Check_Again2 -> Success [label="Yes", color="#5F6368"]; Check_Again2 -> High_pH [label="No", color="#5F6368"]; High_pH -> Success [label="If successful", color="#5F6368"]; } dot Caption: Decision tree for troubleshooting RP-HPLC purification of malonyl-tyrosine peptides.

Section 3: Characterization

Final validation of your malonyl-tyrosine peptide is critical.

  • RP-HPLC: The pure peptide should present as a single, sharp peak.

  • Mass Spectrometry (MS): Use ESI-MS to confirm the molecular weight. The mass of the malonyl modification (after deprotection) adds 86.00 Da (C₃H₂O₃) to the mass of a standard tyrosine residue.

  • Tandem MS (MS/MS): Fragmentation analysis can confirm the location of the modification. Look for the characteristic mass shift on the y- and b-ions corresponding to the malonyl-tyrosine residue. A neutral loss of CO₂ (44 Da) from the malonyl group is a potential characteristic fragmentation pattern to watch for under MS/MS conditions, similar to what is seen with other carboxyl-containing modifications.[11]

References

  • CPC Scientific. (n.d.). Minimal Protection Group Strategies for SPPS.
  • DriveHQ. (n.d.).
  • Creative Peptides. (2024, August 19). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them.
  • Bibliomed. (n.d.). Side reactions in peptide synthesis: An overview.
  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
  • BOC Sciences. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • Fields, G. B., Lauer-Fields, J. L., & Fields, C. G. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Solid Phase Peptide Synthesis: The Critical Role of Tyrosine Protection.
  • RSC Publishing. (2023).
  • Mojsov, S. (1979). Side reactions in peptide synthesis. X. Prevention of O-acylation during coupling with active esters. International Journal of Peptide and Protein Research, 13(1), 22-27.
  • ResearchGate. (2018, August 12). (PDF) Side reactions in peptide synthesis: An overview.
  • ResearchGate. (2016, March 26). Has anyone encountered problem with attachment of Tyrosine in solid phase peptide synthesis?.
  • AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • Bachem. (n.d.).
  • AAPPTec. (n.d.). Amino Acid Sidechain Deprotection.
  • Chen, S. T., & Wang, K. T. (1996). Side reactions in solid-phase peptide synthesis and their applications. International Journal of Peptide and Protein Research, 48(3), 292-298.
  • AAPPTec. (n.d.).
  • Peng, C., et al. (2011). The First Identification of Lysine Malonylation Substrates and Its Regulatory Enzyme. Molecular & Cellular Proteomics, 10(12).
  • Isidro-Llobet, A., et al. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. ACS Sustainable Chemistry & Engineering, 7(9), 8196-8213.
  • Reddit. (2018, July 14). Solid Phase Synthesis-- What are the major problems in the lab?. r/Biochemistry.
  • Coin, I., & Beyermann, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • BenchChem. (n.d.). A Comparative Guide to the Stability of Protected Tyrosines in Peptide Synthesis.
  • Nam, Y. S., & Park, C. B. (2018). Tyrosine-Rich Peptides as a Platform for Assembly and Material Synthesis. Advanced Science, 6(3), 1801255.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Phosphotyrosine Mimetics in Drug Discovery

Malonyl vs. Phosphonate Analogues[1] Executive Summary In the development of inhibitors for SH2 domains and Protein Tyrosine Phosphatases (PTPs), the native phosphotyrosine (pTyr) residue presents a fundamental bottlenec...

Author: BenchChem Technical Support Team. Date: February 2026

Malonyl vs. Phosphonate Analogues[1]

Executive Summary

In the development of inhibitors for SH2 domains and Protein Tyrosine Phosphatases (PTPs), the native phosphotyrosine (pTyr) residue presents a fundamental bottleneck: it is rapidly hydrolyzed by cellular phosphatases and possesses poor membrane permeability due to its dianionic phosphate group.[1]

This guide compares the two primary classes of non-hydrolyzable mimetics: Phosphonates (specifically the gold-standard F₂Pmp) and Malonyls (Carboxylate isosteres like L-OMT and Pmf). While F₂Pmp is widely regarded as the structural benchmark for affinity, recent data suggests that Malonyl mimetics offer superior intrinsic cell permeability and, in specific contexts like the SHP2 C-SH2 domain, unexpected selectivity advantages.

Chemical Biology & Structural Mechanism

To select the correct mimetic, one must understand the atomic-level "impersonation" strategies of each class.

The Gold Standard: Phosphonates (F₂Pmp)[2]
  • Chemical Entity: Phosphonodifluoromethyl phenylalanine (F₂Pmp).[3][4][5][6][7]

  • Mechanism: The O-P bond of pTyr is replaced by a C-P bond. Two fluorine atoms are attached to the bridging carbon.[6]

  • Why Fluorine? The electronegativity of fluorine lowers the pKa₂ of the phosphonate group (~5.5) to match that of the native phosphate (~6.0). Furthermore, the fluorine atoms act as hydrogen bond acceptors, mimicking the phosphate ester oxygen that is often recognized by active site residues.[6]

  • Limitation: It retains a net charge of -2 at physiological pH, resulting in negligible passive membrane permeability.

The Challenger: Malonyls (OMT & Pmf)
  • Chemical Entity: L-O-malonyltyrosine (L-OMT) and p-malonylphenylalanine (Pmf).

  • Mechanism: Replaces the phosphate group with a dicarboxylic acid moiety (malonate).

  • Advantage: Although still charged, the charge distribution is distinct.[8] The carboxylates can be masked more easily or, in some cases (like Pmf), exhibit better bioavailability profiles than their phosphonate counterparts.

  • Binding Mode: They engage the pTyr binding pocket (typically an arginine pincer) through bidentate electrostatic interactions, though the geometry differs slightly from the tetrahedral phosphate.

structures cluster_0 Phosphonate Mimetics cluster_1 Malonyl Mimetics pTyr Native Phosphotyrosine (pTyr) Unstable O-P Bond Dianionic (-2) F2Pmp F2Pmp Non-hydrolyzable C-P Bond Fluorine mimics O-ester High Affinity / Low Permeability pTyr->F2Pmp Structural Isostere Malonyl Malonyl (L-OMT / Pmf) Non-Phosphorus (Dicarboxylate) Distinct Geometry Improved Permeability Potential pTyr->Malonyl Charge Isostere

Figure 1: Structural divergence of pTyr mimetics. F₂Pmp mimics the electronics and geometry, while Malonyls mimic the charge density.

Comparative Performance Analysis

The following data synthesizes findings from SH2 domain inhibition studies (e.g., Grb2, SHP2).[9][10]

FeatureF₂Pmp (Phosphonate) Malonyl (L-OMT / Pmf) Implication
Binding Affinity (

)
High (often < 10 nM)Moderate to High (10–100 nM)F₂Pmp is generally more potent, but Pmf can approach F₂Pmp potency in Grb2 assays.
Phosphatase Stability Excellent (Completely resistant)Excellent (Completely resistant)Both solve the hydrolysis problem effectively.
Cell Permeability Poor (Requires prodrugs/masking)Moderate (Intrinsic)Malonyls are often preferred for direct cellular use without complex prodrug chemistry.
Selectivity Profile Broad pTyr mimicryContext DependentCritical Insight: L-OMT binds the SHP2 C-SH2 domain, whereas F₂Pmp abolishes binding in this specific pocket.
Synthetic Accessibility Difficult (Requires fluorination chemistry)Moderate (Standard coupling)Malonyls are easier to incorporate into standard SPPS workflows.
Expert Insight: The SHP2 Anomaly

While F₂Pmp is the default choice, it is not universally superior.[7] In the case of the SHP2 C-SH2 domain , the binding pocket is sterically restricted. The difluoromethylene group of F₂Pmp introduces steric bulk that clashes with the pocket, abolishing binding. In contrast, L-OMT fits the pocket and maintains high affinity. Takeaway: Do not assume F₂Pmp is the "better" binder. For tight or atypical SH2 pockets, the malonyl group's different geometry may be required.

Decision Framework: Selection Logic

Use this logic flow to determine the appropriate mimetic for your campaign.

decision_tree Start Start: Select pTyr Mimetic TargetType Target Type? Start->TargetType PTP PTP Active Site TargetType->PTP SH2 SH2 Domain TargetType->SH2 UseF2Pmp Use F2Pmp (Gold Standard for PTPs) PTP->UseF2Pmp High Affinity Req Permeability Is Cell Permeability Required? SH2->Permeability Prodrug Can you synthesize Prodrugs (e.g., POM-protected)? Permeability->Prodrug Yes CheckPocket Is Pocket Sterically Restricted? (e.g., SHP2 C-SH2) Permeability->CheckPocket No / Direct Use UseF2Pmp_Prodrug Use F2Pmp Prodrug (POM-F2Pmp) Prodrug->UseF2Pmp_Prodrug Yes UseMalonyl Use Malonyl (L-OMT/Pmf) (Better intrinsic permeability) Prodrug->UseMalonyl No CheckPocket->UseF2Pmp No (Canonical) CheckPocket->UseMalonyl Yes (Restricted)

Figure 2: Strategic decision tree for selecting between Phosphonate and Malonyl mimetics based on target class and permeability needs.

Experimental Protocols
Protocol A: Fluorescence Polarization (FP) Binding Assay

Purpose: To quantitatively determine the


 of your mimetic against a recombinant SH2 domain. This is a self-validating competitive assay.

Reagents:

  • Recombinant SH2 domain (GST-tagged).[11]

  • Fluorescent Tracer: Fluorescein-labeled native pTyr peptide (known high binder).

  • Test Compound: Peptide containing F₂Pmp or Malonyl mimetic.[1][7]

Workflow:

  • Tracer Validation: Titrate protein against fixed tracer (10 nM) to determine the

    
     of the tracer. Use a protein concentration at ~80% bound for the competition assay.
    
  • Competition Plate Setup:

    • Use black 384-well low-binding plates.

    • Add 10 µL of Protein/Tracer mix (at determined concentrations).

    • Add 10 µL of Test Compound (serial dilution, 10 µM down to 0.1 nM).

  • Incubation: Incubate for 30–60 minutes at Room Temperature (dark).

  • Read: Measure anisotropy (mP) on a multi-mode plate reader (Ex 485 nm / Em 535 nm).

  • Analysis: Fit data to a competitive binding equation (Hill slope) to determine

    
    , then convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol B: Cellular Target Engagement (Western Blot)

Purpose: To verify if the mimetic permeates the cell and inhibits the target (e.g., blocking Grb2-SH2 prevents MAP Kinase activation).

Workflow:

  • Cell Culture: Seed A431 or relevant cancer cell lines in 6-well plates. Starve cells in serum-free media for 12 hours to reduce basal phosphorylation.

  • Treatment:

    • Treat cells with Malonyl mimetic (10–100 µM) or F₂Pmp-Prodrug for 1–4 hours.

    • Control: Include a vehicle control (DMSO) and a negative control (non-binding peptide).

  • Stimulation: Stimulate cells with EGF (50 ng/mL) for 5–10 minutes to activate the pathway.

  • Lysis: Rapidly aspirate media and lyse in ice-cold RIPA buffer + Phosphatase Inhibitor Cocktail (Critical).

  • Western Blot:

    • Run SDS-PAGE and transfer to PVDF.

    • Primary Antibody: Anti-pERK1/2 (Thr202/Tyr204) – Readout for Grb2 inhibition.

    • Normalization: Anti-Total ERK1/2.

  • Interpretation: A reduction in pERK signal compared to the EGF-only control indicates successful cellular uptake and SH2 blockade.

References
  • Development of a Peptide Inhibitor Targeting the C‐SH2 Domain of the SHP2 Phosphatase. Source: Chemistry – A European Journal (2024) Note: Key paper demonstrating L-OMT superiority over F₂Pmp for SHP2 C-SH2. [7]

  • 4-(2-Malonyl)phenylalanine as a Potent Phosphotyrosyl Mimetic. Source: Journal of Medicinal Chemistry (2000) Note: Establishes Pmf as a high-potency malonyl variant.

  • Design and synthesis of phosphonodifluoromethyl phenylalanine (F2Pmp): a useful phosphotyrosyl mimetic. Source: Current Topics in Medicinal Chemistry (2006) Note: Review of the "Gold Standard" F₂Pmp properties.

  • SH2 Domains: Folding, Binding and Therapeutical Approaches. Source: MDPI (2022) Note: General context on SH2 domain targeting.

Sources

Comparative

Enzymatic Stability of Malonyl-Tyrosine Peptides Against Phosphatases

Executive Summary In the development of inhibitors for protein tyrosine phosphatases (PTPs) and SH2 domain-binding ligands, the transient nature of the phosphotyrosine (pTyr) residue presents a critical bottleneck. Nativ...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of inhibitors for protein tyrosine phosphatases (PTPs) and SH2 domain-binding ligands, the transient nature of the phosphotyrosine (pTyr) residue presents a critical bottleneck. Native pTyr peptides are rapidly hydrolyzed by cellular phosphatases, rendering them ineffective as pharmacological tools or long-term probes.

This guide evaluates Malonyl-Tyrosine (OMT/FOMT) peptides—a class of non-phosphorus-containing pTyr mimetics—focusing on their enzymatic stability. Unlike traditional phosphonate-based mimetics (e.g., F2Pmp), OMT and its fluorinated derivative FOMT utilize a dicarboxylate malonate headgroup to mimic the electrostatics of the phosphate group while remaining chemically inert to PTP catalytic turnover.

Key Takeaway: Malonyl-tyrosine peptides exhibit absolute resistance to PTP-mediated hydrolysis, offering a robust alternative to phosphonates for applications requiring prolonged biological half-lives without the synthetic complexity of phosphorus chemistry.

Mechanistic Insight: The Stability Paradox

To understand the superior stability of malonyl-tyrosine, one must first analyze the catalytic mechanism of Protein Tyrosine Phosphatases (PTPs) and why native substrates fail.

The Hydrolysis of Phosphotyrosine

PTPs (e.g., PTP1B, SHP2) share a highly conserved active site featuring a catalytic cysteine (Cys215 in PTP1B). The reaction proceeds via a nucleophilic attack on the phosphorus atom of the pTyr phosphate group, forming a transient cysteinyl-phosphate intermediate and releasing the dephosphorylated tyrosine. This process is rapid (


 ~ 10-100 

).
The Malonyl-Tyrosine Resistance Mechanism

L-O-(2-malonyl)tyrosine (OMT) and Fluoro-O-malonyltyrosine (FOMT) replace the phosphate ester (


) with a malonyl ether group (

).
  • Structural Mimicry: The two carboxylate groups of the malonate moiety spatially and electrostatically mimic the dianionic state of the phosphate group, allowing the peptide to bind into the positively charged PTP active site (Arg221 loop).

  • Catalytic Nullification: PTPs are evolved to cleave phosphoester (P-O) bonds. They lack the catalytic machinery to cleave ether (C-O) or carbon-carbon (C-C) bonds found in the malonyl linkage. Consequently, the enzyme binds the mimetic but cannot process it, effectively turning the substrate into a competitive inhibitor.

Visualization of Resistance Logic

StabilityMechanism pTyr Native pTyr Peptide (Phosphate Ester) PTP PTP Enzyme (Nucleophilic Cys) pTyr->PTP Binding Complex_A Michaelis Complex (Substrate Bound) PTP->Complex_A Complex_B Inhibitor Complex (Stable Binding) PTP->Complex_B Hydrolysis Nucleophilic Attack on Phosphorus Complex_A->Hydrolysis Cleavage Phosphate Cleaved (Peptide Degraded) Hydrolysis->Cleavage Rapid OMT Malonyl-Tyr Peptide (Dicarboxylate Ether) OMT->PTP Binding NoReaction No P-O Bond Target (Catalytic Stalling) Complex_B->NoReaction Stable Peptide Intact (100% Recovery) NoReaction->Stable Indefinite

Caption: Comparative fate of pTyr vs. Malonyl-Tyr peptides within the PTP active site. Red path indicates degradation; Green path indicates stability.

Comparative Performance Analysis

The following table compares Malonyl-Tyrosine (OMT/FOMT) against the native substrate and the industry-standard phosphonate mimetic (F2Pmp).

Table 1: Stability and Affinity Profile
FeatureNative pTyrMalonyl-Tyr (OMT) Fluoro-Malonyl-Tyr (FOMT) F2Pmp (Phosphonate)
PTP Stability (

)
< 10 min> 24 Hours (Stable) > 24 Hours (Stable) > 24 Hours (Stable)
Chemical Class Phosphate EsterDicarboxylate Ether Fluorinated Dicarboxylate Difluorophosphonate
PTP1B Affinity (

)
Substrate (

~

M)
Moderate (~10-20

M)
High Potency (~100-200 nM)High Potency (~nM)
Phosphorus Content YesNo No Yes
Primary Utility Enzyme Assays (Substrate)Stable Inhibitor / Probe High-Affinity Inhibitor Gold Standard Mimetic

Expert Insight: While F2Pmp is often the "gold standard" for affinity due to the fluorine atoms mimicking the pKa of the phosphate, FOMT (Fluoro-O-malonyltyrosine) bridges the gap. FOMT incorporates a fluorine atom on the malonyl group, enhancing binding interactions through hydrogen bonding with the active site while maintaining the phosphorus-free advantage [1, 2].

Experimental Protocols

To validate the claims of enzymatic stability and inhibitory potential, the following self-validating protocols are recommended.

Protocol A: Comparative Enzymatic Stability Assay (HPLC-MS)

Objective: Quantify the resistance of Mal-Tyr peptides to PTP1B-mediated hydrolysis over time.

Reagents:

  • Enzyme: Recombinant Human PTP1B (residues 1-321), final conc. 50 nM.

  • Buffer: 50 mM HEPES (pH 7.2), 1 mM EDTA, 1 mM DTT, 0.05% NP-40.

  • Substrates:

    • Control: Ac-D-A-D-E-pY -L-NH2 (EGFR sequence).

    • Test: Ac-D-A-D-E-FOMT -L-NH2.

Workflow:

  • Equilibration: Prepare 100

    
    M peptide solutions in assay buffer.
    
  • Initiation: Add PTP1B enzyme to the peptide solution. Maintain at 37°C.

  • Sampling: At

    
     min, and 24 hours.
    
  • Quenching: Remove 20

    
    L aliquot and mix with 20 
    
    
    
    L 10% Trifluoroacetic Acid (TFA) to stop the reaction.
  • Analysis: Inject 10

    
    L onto a C18 Reverse-Phase HPLC column coupled to ESI-MS.
    
    • Gradient: 5-60% Acetonitrile/Water (+0.1% Formic Acid) over 20 min.

  • Validation (Self-Check):

    • Control: The pTyr peak (Mass

      
      ) must disappear, replaced by the dephosphorylated peak (Mass 
      
      
      
      ).
    • Test: The FOMT peak must remain constant in Area Under Curve (AUC) and Mass.

Protocol B: Competitive Binding (Inhibition) Assay

Objective: Prove that the stable peptide actually binds the enzyme (functional mimetic).

Workflow:

  • Substrate: Use

    
    -Nitrophenyl Phosphate (pNPP) at 
    
    
    
    concentration (2 mM).
  • Inhibitor: Titrate Mal-Tyr peptide (0.1 nM to 100

    
    M).
    
  • Reaction: Monitor Absorbance at 405 nm (production of

    
    -nitrophenol) for 10 minutes.
    
  • Calculation: Plot Initial Velocity (

    
    ) vs. Log[Peptide]. Fit to IC50 equation.
    
  • Result: A measurable IC50 confirms the peptide occupies the active site despite not being hydrolyzed.

Visualization of Experimental Workflow

AssayWorkflow cluster_Timepoints Time Course Sampling Start Peptide Sample (100 µM) Incubation Incubate with PTP1B (37°C, pH 7.2) Start->Incubation T0 T=0 min Incubation->T0 T60 T=60 min Incubation->T60 T24h T=24 hrs Incubation->T24h Quench Acid Quench (10% TFA) T0->Quench T60->Quench T24h->Quench HPLC LC-MS Analysis Quench->HPLC Decision Check Mass Spec HPLC->Decision Result_Stable Mass Unchanged: STABLE (Mal-Tyr) Decision->Result_Stable FOMT/OMT Result_Unstable Mass -80Da: UNSTABLE (pTyr) Decision->Result_Unstable Native pTyr

Caption: Step-by-step workflow for validating enzymatic stability using LC-MS tracking.

Conclusion

For researchers requiring robust phosphotyrosine mimetics, Malonyl-Tyrosine (OMT) and its fluorinated analog FOMT represent a high-stability, non-phosphorus alternative to traditional phosphonates. While native pTyr peptides are unsuitable for inhibition studies due to rapid degradation (


 min), OMT/FOMT peptides remain intact for >24 hours in the presence of active phosphatases.

Recommendation: Use FOMT when high binding affinity (


 in nM range) is required to mimic the specific hydrogen bonding of the phosphate group. Use OMT  for general stability applications where synthetic ease and lack of phosphorus are prioritized.

References

  • Burke, T. R., et al. (1995).[1] "L-O-(2-Malonyl)tyrosine: A New Phosphotyrosyl Mimetic for the Preparation of Src Homology 2 Domain Inhibitory Peptides."[2][1][3][4][5] Journal of Medicinal Chemistry.

  • Roller, P. P., et al. (1998).[6] "Potent Inhibition of Protein-Tyrosine Phosphatase-1B Using the Phosphotyrosyl Mimetic Fluoro-O-malonyl Tyrosine (FOMT)." Bioorganic & Medicinal Chemistry Letters.

  • Ye, B., et al. (1995).[1] "L-O-(2-Malonyl)tyrosine: A New Phosphotyrosyl Mimetic for the Preparation of Src Homology 2 Domain Inhibitory Peptides."[2][1][3][4][5] Journal of Medicinal Chemistry.

  • Burke, T. R., et al. (1996).[1][4] "4'-O-[2-(2-Fluoromalonyl)]-L-tyrosine: A Phosphotyrosyl Mimic for the Preparation of Signal Transduction Inhibitory Peptides."[2][1] Journal of Medicinal Chemistry.

Sources

Validation

Assessing SH2 Domain Binding Affinity of Malonyl-Tyrosine Peptides

Executive Summary: The Stability-Affinity Trade-off The Src Homology 2 (SH2) domain is the pivotal "reader" module of tyrosine kinase signaling, recognizing specific phosphotyrosine (pTyr) motifs to assemble signaling co...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability-Affinity Trade-off

The Src Homology 2 (SH2) domain is the pivotal "reader" module of tyrosine kinase signaling, recognizing specific phosphotyrosine (pTyr) motifs to assemble signaling complexes.[1][2][3] However, for drug development and chemical biology, the native pTyr residue presents a fatal flaw: hydrolytic instability . Phosphatases (PTPs) rapidly strip the phosphate group, and the high charge density prevents cellular membrane penetration.

This guide evaluates Malonyl-Tyrosine (Mal-Tyr) peptides as non-hydrolyzable mimetics. Specifically, we compare the O-linked L-O-malonyltyrosine (OMT) and the C-linked 4-(2-malonyl)phenylalanine (Pmf) against the native pTyr gold standard and phosphonate alternatives (Pmp/F2Pmp).

Key Takeaway: While OMT provides a non-phosphorus surrogate, it often suffers from a 10–20 fold reduction in binding affinity due to geometric misalignment in the SH2 pocket. The C-linked analogue, Pmf, is the superior "next-generation" malonyl mimetic, restoring nanomolar affinity while maintaining phosphatase resistance.

Mechanistic Basis of Malonyl Mimicry

To assess these peptides, one must understand how they cheat the SH2 domain. The SH2 binding pocket typically coordinates the tetrahedral phosphate of pTyr using a conserved Arginine (often Arg


B5) and a network of hydrogen bonds.
The Carboxylate Strategy

Malonyl mimetics replace the phosphate group (


) with a malonate group containing two carboxylates (

).
  • Charge Mimicry: The two carboxylates carry a dianionic charge similar to the phosphate at physiological pH.

  • Geometric Constraint: The challenge is spatial. The phosphate is tetrahedral; the malonate is planar/angular.

Diagram: Structural Interaction Logic

The following diagram illustrates the recognition logic and the structural divergence between native pTyr and Malonyl mimetics.

SH2_Binding_Mechanism SH2_Pocket SH2 Domain Pocket (Arg βB5 / Ser Residues) Binding_Event Binding Affinity (Kd) SH2_Pocket->Binding_Event Electrostatic Interaction pTyr Native Phosphotyrosine (pTyr) Tetrahedral Phosphate pTyr->Binding_Event Perfect Fit (nM Affinity) OMT O-Malonyltyrosine (OMT) Ester Linkage (Flexible/Labile) OMT->Binding_Event Steric Clash / Misalignment (~20x Lower Affinity) Pmf Malonyl-Phenylalanine (Pmf) Carbon Linkage (Rigid/Stable) Pmf->Binding_Event Optimized Geometry (High Affinity)

Caption: Comparison of ligand geometry in the SH2 binding pocket. OMT suffers from steric misalignment compared to the optimized Pmf and native pTyr.

Comparative Performance Analysis

This section objectively compares Malonyl-Tyrosine (OMT) against its primary alternatives. Data is synthesized from key structure-activity relationship (SAR) studies (Burke et al., Ye et al.).

Table 1: Comparative Profile of SH2 Ligands
FeatureNative pTyr O-Malonyltyrosine (OMT) Malonyl-Phenylalanine (Pmf) F2Pmp (Difluoro-phosphonate)
Chemical Class Native PTMCarboxylate Mimetic (Ester)Carboxylate Mimetic (Carbon)Phosphonate Mimetic
Binding Affinity (

)
< 10 nM (Excellent)1 – 10

M
(Moderate)
10 – 100 nM (High)< 10 nM (Excellent)
Phosphatase Stability Poor (Minutes)High*HighHigh
Plasma Stability HighLow (Esterase sensitive)HighHigh
Cell Permeability Very LowLow (Dianionic)Low (Dianionic)Low (Dianionic)
Primary Utility Physiological baselineNon-phosphorus probesHigh-affinity inhibitionGold standard inhibitor
Critical Analysis
  • Affinity Gap: OMT typically exhibits an

    
     of ~1.1 
    
    
    
    M in Grb2 SH2 assays, compared to 0.05
    
    
    M for pTyr. The ester oxygen in OMT pushes the malonyl group too far from the aromatic ring, causing a misalignment with the Arginine residues in the deep pocket [1].
  • The Pmf Solution: By removing the ester oxygen (creating Pmf), the distance is shortened, restoring the geometry. Pmf peptides can achieve

    
     values as low as 8 nM, rivaling the best phosphonate inhibitors [2].
    
  • Why use Malonyls? Unlike phosphonates (F2Pmp), malonyls contain no phosphorus . This makes them invaluable for NMR studies where

    
     signals from the ligand would interfere with protein signals, or for specific mass spectrometry workflows where distinguishing phosphate from mimetic is required.
    

Validated Experimental Protocols

Protocol A: Fluorescence Polarization (FP) Competition Assay

Rationale: FP is ratiometric and insensitive to potential fluorescence quenching by the malonyl group.

Materials:

  • Tracer: Fluorescein-labeled native pTyr peptide (known high binder).

  • Protein: Recombinant GST-SH2 domain.

  • Competitor: Your Malonyl-Tyr peptide (serial dilution).

Step-by-Step Workflow:

  • Tracer Titration: First, titrate GST-SH2 against a fixed concentration of Tracer (e.g., 10 nM) to determine the

    
     of the tracer. Use a protein concentration yielding ~60-80% bound tracer for the competition assay.
    
  • Master Mix: Prepare a mix of GST-SH2 (at determined concentration) and Tracer (10 nM) in Assay Buffer (50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Triton X-100).

    • Expert Tip: Triton X-100 is critical to prevent the hydrophobic malonyl peptide from aggregating or sticking to the plate walls.

  • Competition: Add 20

    
    L of Master Mix to 384-well black plates.
    
  • Titration: Add 1

    
    L of your Malonyl-Tyr peptide (diluted in DMSO) across a range (e.g., 100 
    
    
    
    M down to 0.1 nM).
  • Incubation: Incubate 30 mins at Room Temp (dark). Equilibrium is reached quickly.

  • Read: Measure Parallel (

    
    ) and Perpendicular (
    
    
    
    ) intensity. Calculate Polarization (
    
    
    ).
  • Analysis: Fit data to a competitive inhibition model (Hill slope) to derive

    
    . Convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol B: Surface Plasmon Resonance (SPR)

Rationale: Determines if the lower affinity of OMT is due to slow association (


) or fast dissociation (

).
  • Immobilization: Capture GST-SH2 on a CM5 chip via anti-GST antibody (avoid direct amine coupling of SH2, as it often occludes the binding pocket).

  • Running Buffer: HBS-EP+ (HEPES, NaCl, EDTA, Surfactant P20).

  • Injection: Inject Malonyl-Tyr peptide at 5 concentrations (e.g., 0, 62.5, 125, 250, 500, 1000 nM).

    • Flow Rate: High flow (30

      
      L/min) to minimize mass transport effects.
      
  • Regeneration: Short pulse of 10 mM Glycine-HCl pH 2.2 (removes GST-SH2/ligand complex) or simply wait for dissociation if

    
     is fast (typical for SH2).
    
  • Data Processing: Double reference subtraction (Reference channel + Buffer blank). Fit to 1:1 Langmuir binding model.

Experimental Workflow Diagram

The following diagram outlines the decision tree for characterizing these peptides, ensuring data integrity.

Assay_Workflow Start Start: Malonyl-Tyr Peptide QC QC: LC-MS & NMR (Confirm Integrity/Purity) Start->QC Screen Primary Screen: FP Assay (Single Point @ 10 µM) QC->Screen Decision >50% Inhibition? Screen->Decision Full_Curve Full Dose-Response (FP) Determine IC50 / Ki Decision->Full_Curve Yes Discard Discard / Redesign (Check Sterics) Decision->Discard No Kinetics Orthogonal: SPR/ITC Determine kon, koff, Enthalpy Full_Curve->Kinetics Validation

Caption: Step-by-step validation workflow from peptide synthesis to kinetic characterization.

References

  • Burke, T. R., et al. (1995). "L-O-(2-Malonyl)tyrosine (OMT): A New Phosphotyrosyl Mimetic for the Preparation of Src Homology 2 Domain Inhibitory Peptides." Journal of Medicinal Chemistry.

  • Gao, Y., et al. (2000). "Inhibition of Grb2 SH2 Domain Binding by Non-Phosphate-Containing Ligands. 2. 4-(2-Malonyl)phenylalanine as a Potent Phosphotyrosyl Mimetic."[4] Journal of Medicinal Chemistry.

  • Pawson, T. (2004). "Specificity in Signal Transduction: From Phosphotyrosine-SH2 Domain Interactions to Complex Cellular Systems." Cell.

  • Ye, B., et al. (1995). "L-O-(2-Malonyl)tyrosine: A New Phosphotyrosyl Mimetic." Biochemistry.

Sources

Comparative

A Senior Application Scientist's Guide to Coupling Reagents for Fmoc-Tyr(Malonyl-Di-Otbu)-OH

For researchers, scientists, and professionals in drug development, the synthesis of modified peptides presents unique challenges. The incorporation of non-standard amino acids, such as the phosphotyrosine mimic Fmoc-Tyr...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the synthesis of modified peptides presents unique challenges. The incorporation of non-standard amino acids, such as the phosphotyrosine mimic Fmoc-Tyr(Malonyl-Di-Otbu)-OH, is critical for developing novel therapeutics, including potent and cell-permeable protein tyrosine phosphatase (PTP) inhibitors.[1] The bulky malonyl-di-tert-butyl protecting group on the tyrosine side chain introduces significant steric hindrance, making the choice of coupling reagent paramount to achieving high yields and purity. This guide provides a comparative analysis of common coupling reagents for this challenging building block, supported by mechanistic insights and detailed experimental protocols.

The Challenge of Coupling Sterically Hindered Amino Acids

The efficiency of peptide bond formation is highly dependent on the steric bulk of both the incoming amino acid and the N-terminus of the peptide chain.[2] Bulky side-chain protecting groups, like the one on Fmoc-Tyr(Malonyl-Di-Otbu)-OH, can significantly slow down the coupling reaction, leading to incomplete reactions and the formation of deletion sequences. Furthermore, prolonged reaction times or the use of overly aggressive coupling conditions can increase the risk of side reactions, such as racemization.[3] Therefore, a careful selection of the coupling reagent is crucial to navigate this delicate balance between reaction rate and the preservation of chiral integrity.

Comparative Analysis of Coupling Reagents

The modern peptide chemist has a diverse arsenal of coupling reagents. The Fmoc solid-phase peptide synthesis (SPPS) strategy is compatible with a wide range of these reagents, each with its own mechanism, advantages, and disadvantages.[] We will compare three major classes of coupling reagents: uronium/aminium salts, phosphonium salts, and carbodiimides with additives.

Uronium/Aminium Salts: HATU and HBTU

Uronium and aminium salts are among the most popular and effective coupling reagents for Fmoc SPPS.[3] They react with the carboxylic acid of the Fmoc-amino acid to form a highly reactive active ester, which then rapidly acylates the free amine of the peptide chain.

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): HATU is renowned for its high reactivity and is often the reagent of choice for difficult couplings, including those involving sterically hindered amino acids.[3][5][6] Its superiority is attributed to the 7-azabenzotriazole (HOAt) moiety, which forms a more reactive and stable active ester compared to the benzotriazole (HOBt) based reagents.[7] This enhanced reactivity can lead to faster and more complete coupling reactions, minimizing the risk of deletion sequences.[6]

  • HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate): HBTU is another widely used and highly efficient coupling reagent.[][8] While generally very effective, it can be slightly less reactive than HATU in particularly challenging cases.[5] A potential side reaction with uronium reagents like HBTU and HATU is guanidinylation of the N-terminal amine, which terminates the peptide chain.[6] This is more likely to occur if the coupling reaction is slow or if an excess of the uronium reagent is used.

Phosphonium Salts: PyBOP

Phosphonium salts represent another class of highly effective coupling reagents.

  • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): PyBOP is known for its high coupling efficiency and is a valuable alternative to uronium salts. A key advantage of phosphonium reagents is that they do not cause the guanidinylation side reaction observed with uronium reagents. This makes them a safer choice for slow or difficult couplings where the risk of this side reaction is higher.

Carbodiimides and Additives: DIC/Oxyma

Carbodiimides are classic coupling reagents that function by activating the carboxylic acid to form a highly reactive O-acylisourea intermediate.[9]

  • DIC (N,N'-Diisopropylcarbodiimide) with OxymaPure® (Ethyl cyanohydroxyiminoacetate): The use of carbodiimides alone can lead to significant racemization and the formation of an inactive N-acylurea byproduct.[3][9] To mitigate these issues, additives are essential. While HOBt was the traditional choice, concerns over its explosive nature have led to the widespread adoption of safer and often more effective alternatives like OxymaPure®. The DIC/Oxyma system is a cost-effective and efficient coupling method. However, for highly hindered amino acids like Fmoc-Tyr(Malonyl-Di-Otbu)-OH, the reactivity might be lower compared to HATU or PyBOP, potentially requiring longer reaction times or double coupling.

Data Summary and Comparison

Coupling ReagentCoupling Efficiency for Hindered SystemsRisk of RacemizationKey AdvantagesPotential Side Reactions/Disadvantages
HATU Very HighLowHigh reactivity, fast reaction times.[5][6]Guanidinylation of N-terminus, higher cost.
HBTU HighLowHigh efficiency, widely used.[][8]Guanidinylation of N-terminus.
PyBOP HighLowNo guanidinylation side reaction.Byproducts can be difficult to remove.
DIC/Oxyma Moderate to HighLowCost-effective, safer additive (Oxyma).Lower reactivity for hindered systems, potential for N-acylurea formation.[3][9]

Experimental Protocols

The following are detailed, step-by-step protocols for the coupling of Fmoc-Tyr(Malonyl-Di-Otbu)-OH onto a resin-bound peptide with a free N-terminal amine. These protocols assume a standard solid-phase peptide synthesis setup.

General Workflow for Peptide Coupling

G cluster_0 Pre-Coupling cluster_1 Coupling cluster_2 Post-Coupling Resin_Swelling Resin Swelling in DMF Fmoc_Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin_Swelling->Fmoc_Deprotection Washes_1 DMF Washes Fmoc_Deprotection->Washes_1 Prepare_AA_Solution Prepare Fmoc-Tyr(Malonyl-Di-Otbu)-OH Solution Washes_1->Prepare_AA_Solution Add_Reagents Add Coupling Reagent and Base Prepare_AA_Solution->Add_Reagents Couple_to_Resin Add to Resin and React Add_Reagents->Couple_to_Resin Washes_2 DMF Washes Couple_to_Resin->Washes_2 Monitoring Monitor Reaction (e.g., Kaiser Test) Washes_2->Monitoring Capping Capping (Optional, if coupling is incomplete) Monitoring->Capping [if needed] Next_Cycle Proceed to Next Deprotection/Coupling Cycle Monitoring->Next_Cycle [if complete]

Caption: General workflow for a single coupling cycle in Fmoc SPPS.

Protocol 1: HATU Coupling
  • Preparation: In a separate vessel, dissolve 3 equivalents of Fmoc-Tyr(Malonyl-Di-Otbu)-OH and 2.9 equivalents of HATU in N,N-Dimethylformamide (DMF).

  • Activation: Add 6 equivalents of N,N-Diisopropylethylamine (DIPEA) to the amino acid/HATU solution and allow it to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the resin.

  • Reaction: Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitoring: Perform a Kaiser test or other qualitative test to check for the presence of free amines. If the test is positive, extend the coupling time or perform a second coupling.

  • Washing: Once the reaction is complete, wash the resin thoroughly with DMF.

Protocol 2: HBTU Coupling
  • Preparation: In a separate vessel, dissolve 3 equivalents of Fmoc-Tyr(Malonyl-Di-Otbu)-OH and 2.9 equivalents of HBTU in DMF.[10]

  • Activation: Add 6 equivalents of DIPEA to the amino acid/HBTU solution and pre-activate for 1-2 minutes.[10]

  • Coupling: Add the activated amino acid solution to the resin.

  • Reaction: Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitoring: Monitor the reaction progress using a qualitative test for free amines.

  • Washing: After a negative Kaiser test, wash the resin with DMF.

Protocol 3: DIC/Oxyma Coupling
  • Preparation: In a separate vessel, dissolve 3 equivalents of Fmoc-Tyr(Malonyl-Di-Otbu)-OH and 3 equivalents of OxymaPure® in DMF.

  • Coupling: Add the amino acid/Oxyma solution to the resin, followed by the addition of 3 equivalents of DIC.[10]

  • Reaction: Agitate the reaction mixture at room temperature. Due to the potentially slower kinetics, a longer reaction time of 2-4 hours may be necessary.

  • Monitoring: Carefully monitor the reaction. A double coupling (repeating the procedure) may be required for this sterically hindered residue.

  • Washing: Once complete, wash the resin with DMF.

Visualizing the Activation Mechanisms

G cluster_0 Uronium/Aminium (HATU/HBTU) cluster_1 Carbodiimide (DIC/Oxyma) AA1 Fmoc-AA-COOH Reagent1 HATU/HBTU + Base AA1->Reagent1 ActiveEster1 Fmoc-AA-OAt/OBt Reagent1->ActiveEster1 AA2 Fmoc-AA-COOH Reagent2 DIC AA2->Reagent2 Intermediate2 O-Acylisourea Reagent2->Intermediate2 Additive2 Oxyma Intermediate2->Additive2 ActiveEster2 Fmoc-AA-Oxyma Additive2->ActiveEster2

Caption: Simplified activation of Fmoc-amino acids by different reagent classes.

Conclusion and Recommendations

For the coupling of the sterically demanding Fmoc-Tyr(Malonyl-Di-Otbu)-OH, HATU is the recommended coupling reagent due to its high reactivity, which promotes faster and more complete reactions, thereby minimizing the formation of deletion sequences.[3][5][6] While more expensive, the increased yield and purity often justify the cost, especially in the context of synthesizing complex and high-value peptides.

PyBOP is an excellent alternative, particularly if guanidinylation is a concern or has been observed with HATU or HBTU in similar sequences.

The DIC/Oxyma system remains a viable and cost-effective option, but researchers should be prepared for potentially longer reaction times and the possible need for double coupling to drive the reaction to completion. Careful monitoring of the coupling progress is essential when using this method for such a challenging amino acid.

Ultimately, the choice of coupling reagent may also depend on the specific peptide sequence, the scale of the synthesis, and economic considerations. However, by understanding the principles outlined in this guide, researchers can make an informed decision to optimize the synthesis of peptides containing the valuable phosphotyrosine mimic, Fmoc-Tyr(Malonyl-Di-Otbu)-OH.

References

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(1), 204–219. [Link]

  • Kim, H., et al. (2021). Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. Journal of the American Society for Mass Spectrometry, 32(8), 2135-2143.
  • Spencer, J. R., et al. (1996). Comparative study of methods to couple hindered peptides. International Journal of Peptide and Protein Research, 48(5), 453-464.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of Fmoc-Tyr(tBu)-OH in Custom Peptide Synthesis. Retrieved from [Link]

  • Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447–2467. [Link]

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • Vrettos, E. I., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances, 7(78), 49355–49363. [Link]

  • Dowden, J., & Finlayson, C. (2018). A Direct Route for the Preparation of Fmoc/O t Bu Protected Iodotyrosine. Tetrahedron Letters, 59(32), 3121-3123.
  • Subirós-Funosas, R., et al. (2022). tert-Butylethylcarbodiimide as an Efficient Substitute for Diisopropylcarbodiimide in Solid-Phase Peptide Synthesis: Understanding the Side Reaction of Carbodiimides with OxymaPure. Organic Letters, 24(37), 6826–6831. [Link]

Sources

Safety & Regulatory Compliance

Safety

Fmoc-Tyr(Malonyl-Di-Otbu)-OH: Operational Disposal Guide

Topic: Fmoc-Tyr(Malonyl-Di-Otbu)-OH Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Senior Scientists, and EHS Officers Executive Summary This guide provides the defin...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Fmoc-Tyr(Malonyl-Di-Otbu)-OH Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Senior Scientists, and EHS Officers

Executive Summary

This guide provides the definitive protocol for the disposal of Fmoc-Tyr(Malonyl-Di-Otbu)-OH (Fmoc-O-tert-butyl-malonyl-L-tyrosine di-tert-butyl ester). While this reagent is not classified as P-listed (acutely toxic) under US EPA RCRA regulations, its specific structural motifs—specifically the acid-labile di-tert-butyl (Di-Otbu) esters —present unique pressure-generation hazards in waste streams that generic safety data sheets (SDS) often overlook.

Immediate Safety Directive:

NEVER dispose of this solid or its high-concentration solutions into acidic waste streams (e.g., TFA cleavage waste) without prior dilution. The rapid cleavage of the two tert-butyl ester groups releases significant volumes of isobutylene gas, which can pressurize and rupture sealed waste containers.

Part 1: Hazard Identification & Pre-Disposal Assessment

Before initiating disposal, you must classify the state of the material. The presence of the Fmoc (base-labile) and Malonyl-Di-Otbu (acid-labile) groups dictates the segregation strategy.

FeatureChemical RiskOperational Consequence
Fmoc Group Cleaved by secondary amines (Piperidine).[1]Do not mix with high-concentration acids; exothermic reaction possible.
Di-Otbu Esters CRITICAL: Cleaves in presence of strong acids (TFA, HCl).Generates Isobutylene gas . Sealed bottles can explode if headspace is insufficient.
Physical State White to off-white powder.[2]Dust inhalation hazard.[3] Sensitizer.
RCRA Status Non-listed (typically).[4]Classified as "Characteristic Waste" (Ignitable/Irritant) depending on solvent.
Part 2: Solid Waste Protocol (Pure Reagent)

Scenario: Disposal of expired, degraded, or excess dry powder.

The Protocol:

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar. Do not use metal containers due to potential corrosion from residual hydrolysis.

  • Labeling: Mark the container clearly as "Non-Hazardous Organic Solid" (unless contaminated with other hazardous substances).

    • Note: While the compound itself is often not legally "hazardous" by acute toxicity standards, best practice in drug development treats all bioactive intermediates as "Irritant/Sensitizer" .

  • Segregation:

    • Isolate from oxidizers (e.g., nitrates, perchlorates).

    • Isolate from strong acids .

  • Disposal Path: Seal the container and transfer to your facility’s Solid Chemical Waste stream for incineration.

    • Why Incineration? High-temperature incineration (

      
      C) ensures complete destruction of the bioactive peptide backbone and protecting groups, preventing environmental bioaccumulation.
      
Part 3: Liquid Waste Protocol (Synthesis & Process Waste)

Scenario: Disposal of HPLC effluent, reaction mixtures, or mother liquors containing Fmoc-Tyr(Malonyl-Di-Otbu)-OH.

The Logic of Segregation: In peptide synthesis (SPPS), you generate two distinct streams. You must identify which stream contains your compound to prevent the "Isobutylene Pressure Bomb" effect.

Stream A: Non-Halogenated Organic (The "Coupling" Waste)
  • Contents: DMF, NMP, Methanol, Piperidine, and Fmoc-Tyr(Malonyl-Di-Otbu)-OH.

  • Risk: The Fmoc group may be cleaved by piperidine, but the tBu esters remain stable.

  • Disposal:

    • Collect in "Non-Halogenated Organic" carboys (Jerrycans).

    • Ensure pH is basic or neutral (

      
      ).
      
    • EPA Waste Code: F003 (Ignitable non-halogenated solvents).

Stream B: Acidic Cleavage Waste (The "Danger" Zone)
  • Contents: TFA (Trifluoroacetic acid), Scavengers (TIS, water), and cleaved protecting groups.[5]

  • Risk: If Fmoc-Tyr(Malonyl-Di-Otbu)-OH enters this stream, the Di-Otbu groups will cleave, releasing gas.

  • Disposal:

    • Vented Caps are Mandatory: Use a carboy cap with a built-in pressure relief valve or carbon filter vent.

    • Headspace: Leave at least 15% headspace in the container.

    • EPA Waste Code: D002 (Corrosive) + F003 .

Part 4: Decision Logic & Workflow (Visualization)

The following diagram illustrates the critical decision-making process to prevent cross-contamination and pressure hazards.

DisposalWorkflow Start Start: Fmoc-Tyr(Malonyl-Di-Otbu)-OH Waste StateCheck Physical State? Start->StateCheck Solid Solid (Powder) StateCheck->Solid Dry Reagent Liquid Liquid (Solution) StateCheck->Liquid Dissolved ActionSolid Double Bag / Jar Label: Organic Solid Stream: Incineration Solid->ActionSolid SolventCheck Solvent Type? Liquid->SolventCheck Halogenated Halogenated (DCM, Chloroform) SolventCheck->Halogenated Contains DCM? NonHalogenated Non-Halogenated (DMF, MeOH) SolventCheck->NonHalogenated DMF/MeOH only Acidic Acidic (TFA present) SolventCheck->Acidic Contains TFA? ActionHalo Segregate Stream EPA Code: F002 Stream: Fuel Blending Halogenated->ActionHalo ActionNonHalo Standard Organic Waste EPA Code: F003 Stream: Fuel Blending NonHalogenated->ActionNonHalo ActionAcid CRITICAL: Vented Cap Required Gas Evolution Risk (Isobutylene) EPA Code: D002 Acidic->ActionAcid

Figure 1: Decision matrix for segregating Fmoc-Tyr(Malonyl-Di-Otbu)-OH waste streams. Note the critical path for acidic waste requiring pressure relief.

Part 5: Regulatory Compliance (US EPA & EU CLP)

Documentation is the backbone of safety. When manifesting this waste, use the following guidelines.

US EPA (RCRA) Coding

This specific molecule is not listed. Therefore, the waste code is determined by the solvent carrier .

Waste StreamPrimary ConstituentEPA CodeHazard Class
Solid Reagent Fmoc-Tyr(Malonyl-Di-Otbu)-OHNone*Irritant (Xi)
Synthesis Waste DMF / MethanolF003 Ignitable (I)
Extraction Waste Dichloromethane (DCM)F002 Toxic (T)
Cleavage Waste Trifluoroacetic Acid (TFA)D002 Corrosive (C)

*Note: If the solid is unused and you are a Very Small Quantity Generator (VSQG), it may be disposed of as solid waste, but High-Temperature Incineration is the ethical standard for bioactive research chemicals.

Spill Response Protocol
  • PPE: Wear nitrile gloves, lab coat, and safety glasses.

  • Containment: If liquid, dike the spill with absorbent pads.

  • Deactivation:

    • Absorb liquid with vermiculite or sand.

    • Clean the surface with a mild base (10% Sodium Carbonate) to neutralize any potential acid hydrolysis, followed by soap and water.

  • Disposal: Place all contaminated absorbents into a Solid Hazardous Waste bag.

References
  • United States Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40, Code of Federal Regulations (CFR) Part 261 - Identification and Listing of Hazardous Waste. Washington, D.C. [Link][6]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets (SDS). 29 CFR 1910.1200. [Link]

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[1][7] Chemical Reviews, 109(6), 2455-2504. (Authoritative source on the acid-lability of tert-butyl esters and gas generation mechanisms). [Link]

Sources

Handling

Personal protective equipment for handling Fmoc-Tyr(Malonyl-Di-Otbu)-OH

Executive Safety Directive (Immediate Action Card) Fmoc-Tyr(Malonyl-Di-Otbu)-OH is a specialized, high-value amino acid derivative used in solid-phase peptide synthesis (SPPS). While the Fmoc group and the tert-butyl est...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Directive (Immediate Action Card)

Fmoc-Tyr(Malonyl-Di-Otbu)-OH is a specialized, high-value amino acid derivative used in solid-phase peptide synthesis (SPPS). While the Fmoc group and the tert-butyl esters (Otbu) are standard, the malonyl linker introduces specific handling nuances regarding solubility and steric bulk.

Treat this compound as a potential sensitizer and irritant. The primary risks are inhalation of fine particulates during weighing and dermal exposure during solvation (typically in DMF or NMP).

Minimum PPE Requirements (Tier 1: Solid Handling)
  • Eyes: Chemical Safety Goggles (ANSI Z87.1 or EN 166). Standard safety glasses are insufficient for fine powders that can drift behind lenses.

  • Respiratory: Fume Hood (Face velocity: 0.3–0.5 m/s). If weighing outside a hood is unavoidable, an N95/P2 particulate respirator is mandatory.

  • Hands: Nitrile Exam Gloves (Minimum thickness: 0.11 mm / 4 mil).

  • Body: Lab Coat (100% Cotton or Nomex—avoid synthetics due to static generation) + Closed-toe shoes.

Enhanced PPE Requirements (Tier 2: Solvated/Reaction)
  • Context: Handling solutions in DMF (Dimethylformamide), NMP, or DCM.[1]

  • Hands: Double-gloving is required.

    • Inner: Nitrile (4 mil).

    • Outer: Nitrile (4-8 mil) OR Laminate (Silver Shield/4H) for prolonged handling.

    • Reasoning: DMF permeates standard nitrile gloves in <10 minutes.

Hazard Analysis & Risk Assessment

As scientists, we do not just follow rules; we understand the mechanism of the hazard.

Hazard VectorSourceMechanism of ActionApplication Scientist Insight
Inhalation Fine PowderRespiratory Irritation / SensitizationFmoc-amino acids are often micronized. The electrostatic nature of the protecting groups causes "fly-away" dust that can be inhaled unnoticed, leading to long-term sensitization.
Skin Contact Fmoc MoietyIrritant / DermatitisThe fluorenyl group is lipophilic, aiding skin penetration. Combined with the "Malonyl" linker, potential reactivity with skin proteins exists.
Solvent Vector DMF / NMPCarrier Solvent EffectCritical Risk: The amino acid itself is moderately hazardous, but when dissolved in DMF, it bypasses the skin barrier rapidly. DMF is a potent liver toxin and teratogen.

PPE Selection Matrix

Use this matrix to determine the correct gear based on your current operational step.

EquipmentSpecificationUsage Protocol
Eye Protection Goggles (Indirect Vent) Mandatory. Contact lenses should be avoided or strictly covered by sealed goggles.
Glove Type A Nitrile (Disposable) Use for solid handling only . Change immediately if splashed.[2]
Glove Type B Laminate / Thick Nitrile Use for cleaning spills or handling >100mL of solution.
Respiratory Fume Hood Primary containment. Sash height must be kept at working level (approx. 18 inches).
Static Control Anti-static Gun / Mat Highly Recommended. Fmoc-Tyr(Malonyl-Di-Otbu)-OH is prone to static charge. Static discharge can scatter the powder, creating an inhalation hazard.

Operational Protocol: Safe Handling Lifecycle

This workflow ensures both operator safety and chemical integrity (preventing hydrolysis of the sensitive Malonyl-Di-Otbu ester).

Phase 1: Preparation & Weighing
  • Environment: Activate the fume hood 5 minutes prior to work to establish laminar flow.

  • Static Neutralization: Place an ionizing bar or anti-static mat inside the hood.

    • Why: This derivative is bulky and hydrophobic; it accumulates static charge easily, causing the powder to "jump" onto gloves and cuffs.

  • Weighing:

    • Open the vial inside the hood.

    • Use a dedicated micro-spatula. Do not pour from the bottle.

    • Recap the vial immediately after transfer.

Phase 2: Solubilization (The High-Risk Transition)

Most accidents occur here because the risk profile shifts from "Dust" to "Permeating Liquid".

  • Double Glove: Put on a second pair of nitrile gloves.

  • Solvent Addition: Add DMF/NMP slowly down the side of the vessel to minimize aerosolization.

  • Visual Check: Inspect gloves for "puckering" or swelling.

    • Scientist Note: If you see glove puckering, DMF has already permeated. Doff outer gloves immediately, wash hands, and re-glove.

Phase 3: Disposal & Cleanup
  • Solid Waste: Contaminated weigh boats and paper towels go into Hazardous Solid Waste (bagged and tagged).

  • Liquid Waste: Solutions containing this compound must go into Non-Halogenated Organic Waste (unless DCM was used, then Halogenated).

  • Decontamination: Wipe the balance area with a detergent solution, then water, then ethanol.

    • Why: Ethanol alone often just spreads hydrophobic Fmoc powders. Detergent lifts them first.

Visualization: Safety & Workflow Logic

The following diagram illustrates the decision logic for handling Fmoc-Tyr(Malonyl-Di-Otbu)-OH, emphasizing the "Stop/Go" safety checks.

G Start Start: Reagent Retrieval (-20°C Storage) CheckPPE Check PPE: Lab Coat, Goggles, Nitrile Gloves Start->CheckPPE Weighing Weighing (Fume Hood) *Use Anti-static Gun* CheckPPE->Weighing Pass Solvation Solubilization (DMF/NMP) *Double Glove Required* Weighing->Solvation Spill Spill Event? Weighing->Spill Reaction Coupling Reaction (SPPS Vessel) Solvation->Reaction Solvation->Spill Disposal Disposal: Solid -> Haz Bag Liquid -> Non-Hal Waste Reaction->Disposal Spill->Reaction No Cleanup Absorb with Pads Dispose as Haz Waste Spill->Cleanup Yes Cleanup->Disposal

Figure 1: Operational safety workflow for Fmoc-Tyr(Malonyl-Di-Otbu)-OH, highlighting critical control points (yellow/red).

Emergency Response Plan

  • Eye Contact: Flush immediately at an eyewash station for 15 minutes . Hold eyelids open. The Fmoc group can be persistent; speed is critical to prevent corneal abrasion from particulates.

  • Skin Contact (Solid): Brush off gently. Do not wet initially (wetting spreads the hydrophobic powder). Wash with soap and copious water.[3][4][5]

  • Skin Contact (Solution): Remove contaminated clothing/gloves immediately. Wash skin with soap and water for 15 minutes. Do not use ethanol on skin (it enhances absorption).

  • Spill (Solid): Dampen a paper towel with water (not solvent) and lay it over the powder to prevent dusting. Wipe up and dispose.[3][4][5][6][7]

References

  • National Institutes of Health (NIH) - PubChem. Fmoc-L-Tyr(tBu)-OH Safety Summary (Analogous Hazard Class). Retrieved from [Link]

  • University of Canterbury. Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.